Mastl-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H25N9 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
6-N-[4-[(2S)-2-(methylamino)butan-2-yl]-2-pyridinyl]-3-(3-methyltriazol-4-yl)-2,7-naphthyridine-1,6-diamine |
InChI |
InChI=1S/C21H25N9/c1-5-21(2,23-3)14-6-7-24-19(10-14)28-18-9-13-8-16(17-12-26-29-30(17)4)27-20(22)15(13)11-25-18/h6-12,23H,5H2,1-4H3,(H2,22,27)(H,24,25,28)/t21-/m0/s1 |
Clé InChI |
RCNIWQMULSQLKR-NRFANRHFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of MASTL and its Inhibition: A Technical Guide
While specific information regarding a compound designated as "Mastl-IN-5" is not available in the current scientific literature, this guide provides an in-depth overview of the core mechanism of action of its target, the Microtubule-associated serine/threonine kinase-like (MASTL) protein, and the known inhibitors that modulate its activity. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action of MASTL
MASTL, also known as Greatwall kinase (Gwl), is a critical regulator of mitotic progression.[1] Its primary and most well-characterized function is to ensure the timely entry into and maintenance of the mitotic state by counteracting the activity of the major mitotic phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55-containing holoenzyme (PP2A-B55).[1][2]
This regulation is achieved through an indirect mechanism. MASTL phosphorylates two small protein substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19).[2][3] Upon phosphorylation, these proteins become potent inhibitors of PP2A-B55.[2][3] The inhibition of PP2A-B55 is crucial for maintaining the phosphorylated state of numerous substrates of Cyclin-dependent kinase 1 (Cdk1), the master regulator of mitosis. This sustained phosphorylation drives the cell through the various stages of mitosis.[4]
Recent studies have also uncovered kinase-independent functions of MASTL. It has been shown to regulate cell contractility and motility by activating the MRTF-A/SRF (myocardin-related transcription factor A/serum response factor) signaling pathway.[5] This occurs through MASTL's association with MRTF-A, promoting its nuclear retention and transcriptional activity.[5]
MASTL in Oncogenic Signaling Pathways
Beyond its central role in mitosis, MASTL has been implicated in several oncogenic signaling pathways, making it an attractive target for cancer therapy.
-
AKT/mTOR Pathway: MASTL can modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2] Overexpression of MASTL has been linked to the hyperactivation of AKT.[2]
-
Wnt/β-catenin Pathway: MASTL has been shown to promote Wnt/β-catenin signaling, a pathway frequently deregulated in various cancers, including colorectal cancer.[2][4]
-
DNA Damage Response: MASTL plays a role in the cellular response to DNA damage, and its inhibition can sensitize cancer cells to DNA-damaging agents.[1]
Quantitative Data for Known MASTL Inhibitors
While no data exists for "this compound," research has led to the development of other small molecule inhibitors of MASTL. The following table summarizes the available quantitative data for two such inhibitors, MKI-1 and MKI-2.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| MKI-1 | MASTL | in vitro kinase assay | 5-9 µM | [6] |
| MKI-2 | Recombinant MASTL | in vitro kinase assay | 37.44 nM | [7] |
| MKI-2 | Cellular MASTL | Cellular assay in breast cancer cells | 142.7 nM | [7] |
Experimental Protocols
The following are generalized protocols for key experiments used to study MASTL's function and the efficacy of its inhibitors.
Immunoprecipitation of MASTL for Kinase Assay
This protocol describes the isolation of MASTL from cell lysates for subsequent in vitro kinase activity assessment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-MASTL antibody
-
Protein A/G agarose (B213101) beads
-
IP Wash Buffer
-
Kinase assay buffer
Procedure:
-
Lyse cells and clarify the lysate by centrifugation.
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-MASTL antibody overnight at 4°C.
-
Add Protein A/G agarose beads to capture the MASTL-antibody complex.
-
Wash the beads with IP Wash Buffer to remove non-specific binding.
-
The immunoprecipitated MASTL on the beads is now ready for use in a kinase assay.[8]
In Vitro MASTL Kinase Assay
This assay measures the kinase activity of immunoprecipitated or recombinant MASTL.
Materials:
-
Immunoprecipitated MASTL or recombinant MASTL
-
MASTL substrate (e.g., recombinant ENSA or Arpp19)
-
ATP (radiolabeled or non-radiolabeled)
-
Kinase reaction buffer
-
SDS-PAGE reagents
Procedure:
-
Combine the MASTL enzyme, substrate, and ATP in the kinase reaction buffer.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect substrate phosphorylation by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.[8]
Western Blot Analysis for MASTL Signaling
This method is used to detect changes in the phosphorylation status of proteins in the MASTL signaling pathway in response to inhibitors or other stimuli.
Materials:
-
Cell lysates
-
Primary antibodies (e.g., anti-phospho-ENSA/Arpp19, anti-MASTL, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the protein of interest using a chemiluminescent substrate and an imaging system.[4]
Visualizing MASTL Signaling Pathways
The following diagrams illustrate the core MASTL signaling pathway and an experimental workflow for assessing MASTL inhibition.
Caption: The core MASTL signaling pathway in mitotic regulation.
Caption: A typical experimental workflow to evaluate a MASTL inhibitor.
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 3. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASTL induces Colon Cancer progression and Chemoresistance by promoting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of Mastl Kinase in Mitotic Progression and the Impact of its Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Concepts: Mastl Kinase as a Guardian of Mitosis
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall (Gwl), is a pivotal regulator of mitotic progression.[1] Its primary function is to ensure the stability of the mitotic state by counteracting the activity of Protein Phosphatase 2A (PP2A) in conjunction with its B55 regulatory subunit (PP2A-B55).[1][2] This is achieved through a critical signaling cascade that maintains the phosphorylation of numerous substrates of Cyclin-dependent kinase 1 (Cdk1), the master engine of mitosis.
The canonical Mastl signaling pathway is initiated by Cdk1, which phosphorylates and activates Mastl at the onset of mitosis. Activated Mastl then phosphorylates two small protein inhibitors of PP2A-B55: α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] Upon phosphorylation, these proteins bind to and inhibit the phosphatase activity of PP2A-B55. This inhibition is crucial to prevent the premature dephosphorylation of Cdk1 substrates, which would otherwise lead to a catastrophic exit from mitosis.
Dysregulation of Mastl has been implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2] Inhibition of Mastl kinase activity leads to the reactivation of PP2A-B55, resulting in the dephosphorylation of Cdk1 substrates and ultimately causing mitotic defects such as failed chromosome condensation, defective spindle formation, and mitotic collapse, which can selectively kill cancer cells.[2][3]
Signaling Pathway of Mastl in Mitotic Progression
Caption: The Mastl/Greatwall kinase signaling pathway in the regulation of mitotic progression.
Quantitative Data on Mastl Inhibitors
Several small-molecule inhibitors of Mastl have been identified and characterized. The following table summarizes the available quantitative data for some of these compounds.
| Inhibitor | Target | Assay Type | IC50 | pIC50 | Ki | Reference |
| MKI-1 | MASTL | In vitro kinase assay | 9.9 µM | - | - | [4][5] |
| MKI-2 | MASTL | In vitro kinase assay | 37.44 nM | - | - | [6][7] |
| MKI-2 | MASTL | Cellular assay (p-ENSA) | 142.7 nM | - | - | [6][7] |
| Mastl-IN-1 | MASTL | Biochemical assay | - | - | 0.03 nM | [8] |
| Mastl-IN-3 | MASTL | - | - | 9.10 | - | [9] |
| GKI-1 | MASTL | In vitro kinase assay | 5-10 µM | - | - | [5][7] |
| Mastl/Aurora A-IN-1 | MASTL | - | 0.56 µM | - | - | [10] |
| Mastl/Aurora A-IN-1 | Aurora A | - | 0.16 µM | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Mastl kinase and its inhibitors.
Cell Synchronization for Mitotic Analysis
Synchronizing cells at a specific stage of the cell cycle is crucial for studying mitotic events. A common method is the double thymidine (B127349) block, which arrests cells at the G1/S boundary.
Protocol: Double Thymidine Block [11][12]
-
Cell Seeding: Plate cells (e.g., HeLa) at a density that allows for logarithmic growth for the duration of the experiment.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest cells in S phase.
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and add fresh complete medium. Incubate for 8-9 hours to allow cells to re-enter the cell cycle.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 16-18 hours. This will arrest the cells at the G1/S transition.
-
Release into Mitosis: Remove the thymidine-containing medium, wash twice with PBS, and add fresh complete medium. Cells will proceed synchronously through S and G2 phases and enter mitosis. The peak of mitosis typically occurs 9-11 hours after the release, but this should be optimized for each cell line.
-
Harvesting Mitotic Cells: For biochemical or fixed-cell analysis, mitotic cells can be collected by mechanical shake-off, as they round up and detach from the culture surface.
In Vitro Mastl Kinase Assay
This assay measures the enzymatic activity of Mastl by quantifying the phosphorylation of a known substrate, such as ENSA or ARPP19.
Protocol: Radiometric Kinase Assay [13]
-
Immunoprecipitation of Mastl (optional, for endogenous kinase):
-
Lyse synchronized mitotic cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the cell lysate with an anti-Mastl antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for 2-3 hours at 4°C to capture the antibody-Mastl complex.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing:
-
Immunoprecipitated Mastl or recombinant Mastl protein.
-
Recombinant ENSA or ARPP19 substrate (e.g., 5 µM).
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP mix containing cold ATP (e.g., 10 µM) and [γ-³²P]ATP (5-10 µCi).
-
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.
-
Quantify the signal using densitometry.
-
A non-radioactive alternative is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5][6]
Immunofluorescence Staining of Mitotic Cells
Immunofluorescence allows for the visualization of subcellular structures and protein localization, enabling the analysis of mitotic phenotypes.
Protocol: Staining for Microtubules and Chromosomes [14][15][16][17][18]
-
Cell Culture: Grow cells on glass coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature, or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a protein of interest (e.g., anti-α-tubulin for microtubules) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 (PBST).
-
Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Stain the DNA with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole).
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Analysis of Mitotic Progression
a) Mitotic Index Calculation [19][20][21][22][23]
The mitotic index is the percentage of cells in a population that are undergoing mitosis.
-
Prepare cell samples (e.g., by cytospinning or on coverslips) and stain the DNA with DAPI or Hoechst.
-
Using a fluorescence microscope, count the total number of cells in several random fields of view.
-
In the same fields, count the number of cells with condensed chromosomes, which are characteristic of mitotic cells.
-
Calculate the mitotic index using the formula:
-
Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100
-
b) Chromosome Condensation Analysis [24][25][26][27][28]
Defects in chromosome condensation can be assessed qualitatively by observing the morphology of DAPI-stained chromosomes. For a quantitative analysis, specialized techniques can be employed.
-
Qualitative Assessment: After DAPI staining, examine the chromosomes in mitotic cells. Properly condensed chromosomes will appear as distinct, compact structures. In cells with condensation defects, chromosomes may appear less condensed, fuzzy, or fail to resolve into individual structures.
-
Quantitative Measurement (Advanced): This can be achieved by measuring the distance between two fluorescently labeled loci on the same chromosome arm over time using live-cell imaging. A decrease in this distance indicates chromosome compaction.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of experiments to characterize a Mastl inhibitor and the expected outcomes based on Mastl's known function.
Experimental Workflow for Characterizing a Mastl Inhibitor
Caption: A logical workflow for the characterization of a novel Mastl inhibitor.
Logical Relationship of Mastl Inhibition and Mitotic Defects
Caption: The logical cascade of events following the inhibition of Mastl kinase activity.
References
- 1. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 2. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe MASTL-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Preparation of Mitotic Cells for Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Preparation of Mitotic Cells for Fluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 19. Mitotic Index Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mitotic Index – MHCC Biology 112: Biology for Health Professions [openoregon.pressbooks.pub]
- 21. smart.dhgate.com [smart.dhgate.com]
- 22. Mitotic Index Analysis | Springer Nature Experiments [experiments.springernature.com]
- 23. ib.bioninja.com.au [ib.bioninja.com.au]
- 24. biozentrum.uni-wuerzburg.de [biozentrum.uni-wuerzburg.de]
- 25. Chemical-Induced Premature Chromosome Condensation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Quantitative Analysis of Chromosome Condensation in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 28. karger.com [karger.com]
The Effect of Mastl Inhibition on Cyclin B1-CDK1 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, is a critical regulator of mitotic progression. Its primary role is to ensure the stable phosphorylation of Cyclin B1-CDK1 substrates, a crucial step for proper entry into and progression through mitosis. Mastl accomplishes this by indirectly inhibiting the protein phosphatase 2A (PP2A-B55) through the phosphorylation of its downstream effectors, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). Given its pivotal role in cell cycle control, Mastl has emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of the effect of Mastl inhibitors on Cyclin B1-CDK1 activity, with a focus on the well-characterized inhibitor MKI-2 as a representative example, due to the limited publicly available data on Mastl-IN-5.
The Mastl-Cyclin B1-CDK1 Signaling Axis
The activity of the Cyclin B1-CDK1 complex, the master regulator of mitosis, is tightly controlled by a balance of phosphorylation and dephosphorylation events. Mastl plays a key role in tipping this balance towards a state of hyperphosphorylation necessary for mitotic entry.
Activation and Feedback Loop:
-
CDK1-mediated Activation of Mastl: At the onset of mitosis, Cyclin B1-CDK1 phosphorylates and activates Mastl.
-
Mastl-mediated Inhibition of PP2A: Activated Mastl then phosphorylates ENSA and ARPP19.
-
Sustained CDK1 Substrate Phosphorylation: Phosphorylated ENSA and ARPP19 bind to and inhibit the phosphatase activity of PP2A-B55. This prevents the dephosphorylation of Cyclin B1-CDK1 substrates, thereby ensuring a stable mitotic state.
-
Feedback Regulation: The inhibition of PP2A-B55 also prevents the dephosphorylation and inactivation of CDK1 itself, creating a positive feedback loop that reinforces the mitotic state.
Role in Mitotic Exit:
Mastl also plays a role in the timely destruction of Cyclin B1, which is essential for mitotic exit. Mastl has been shown to promote the recruitment of Cyclin B1 to the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting Cyclin B1 for degradation.
Quantitative Data: Effect of Mastl Inhibitor MKI-2
| Inhibitor | Assay Type | Parameter | Value | Reference |
| MKI-2 | In vitro kinase assay | IC50 (recombinant Mastl) | 37.44 nM | [1] |
| MKI-2 | Cellular assay (phospho-ENSA) | IC50 | 142.7 nM | [1] |
Table 1: Potency of Mastl Inhibitor MKI-2
| Cell Line | Assay | Parameter | Value | Reference |
| MCF7 (breast cancer) | Cell Viability | IC50 | 56 nM | [2] |
| BT549 (breast cancer) | Cell Viability | IC50 | 124 nM | [2] |
| MDA-MB-468 (breast cancer) | Cell Viability | IC50 | ~100 nM | [2] |
| 4T1 (mouse breast cancer) | Cell Viability | IC50 | ~80 nM | [2] |
Table 2: Cellular Activity of Mastl Inhibitor MKI-2
Signaling Pathway and Experimental Workflow Diagrams
References
Probing the Architecture of MASTL Kinase Inhibition: A Technical Guide
Disclaimer: As of the latest available data, specific information regarding a compound designated "Mastl-IN-5," including its direct structural binding analysis with Microtubule-associated serine/threonine kinase-like (MASTL), is not present in the public domain scientific literature. This guide, therefore, provides a comprehensive technical overview of the structural and functional analysis of inhibitor binding to MASTL kinase, drawing upon available data for other known inhibitors and general experimental methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the study of MASTL and the discovery of its inhibitors.
Introduction to MASTL Kinase
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), is a critical regulator of mitotic progression.[1][2] It functions primarily by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3][4] This phosphorylation event leads to the inhibition of the B55 subunit-containing protein phosphatase 2A (PP2A-B55), a key tumor suppressor.[4][5] The inhibition of PP2A-B55 is essential for maintaining the phosphorylation of cyclin-dependent kinase 1 (Cdk1) substrates, thereby ensuring proper entry into and maintenance of the mitotic state.[1][6]
Given its role in cell cycle control, MASTL has emerged as a significant target in oncology. Upregulation of MASTL is observed in various cancers, including breast, colon, and oral cancers, and is often correlated with poor patient prognosis.[2][7] Consequently, the development of small molecule inhibitors targeting MASTL is an active area of cancer research.
Structural Insights into MASTL Kinase and Inhibitor Binding
The crystal structure of the MASTL kinase domain has been solved, providing a foundation for understanding its function and for structure-based drug design.[4] MASTL is classified as a member of the AGC kinase family.[7] A key structural feature is the presence of a non-conserved middle region (NCMR) within its activation loop, which is crucial for substrate specificity and kinase activity.[8][9]
In silico screening and docking simulations, based on the crystal structure of MASTL in complex with the general kinase inhibitor staurosporine (B1682477) (PDB ID: 5LOH), have been instrumental in identifying novel inhibitors.[4] These studies reveal that inhibitors typically form hydrogen bonds with the backbone of leucine (B10760876) 113 in the hinge region of the kinase domain, a common interaction for many kinase inhibitors.[4]
Quantitative Data on MASTL Inhibitors
While specific data for "this compound" is unavailable, quantitative data for other reported MASTL inhibitors provide valuable benchmarks for drug development efforts.
| Inhibitor | IC₅₀ (in vitro) | Cell-based Assay Notes | Reference |
| GKI-1 | 5–9 μM | Inhibited ENSA phosphorylation in HeLa cells. | [4] |
| MKI-1 | Not explicitly stated, but identified as a potent inhibitor. | Showed antitumor activity in in vitro and in vivo breast cancer models. | [4] |
Experimental Protocols for Studying MASTL-Inhibitor Interactions
A variety of experimental techniques are employed to characterize the binding and activity of MASTL inhibitors.
4.1 In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory effect of a compound on MASTL kinase activity.
-
Methodology:
-
Reagents: Recombinant MASTL protein, substrate (e.g., recombinant ENSA or ARPP19), ATP ([γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays), kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT).[8][10]
-
Procedure:
-
The kinase reaction is initiated by mixing recombinant MASTL, the substrate, and the test inhibitor in the kinase assay buffer.
-
The reaction is started by the addition of ATP.
-
For radiometric assays, the reaction is stopped, and the proteins are separated by SDS-PAGE. The incorporation of the radioactive phosphate (B84403) into the substrate is detected by autoradiography.[10][11]
-
For luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), the amount of ADP produced is quantified as a measure of kinase activity.[10]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
4.2 Immunoprecipitation followed by Kinase Assay
-
Objective: To measure the activity of endogenous MASTL from cell lysates and assess the effect of an inhibitor.
-
Methodology:
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.[10]
-
Immunoprecipitation: The cell lysate is incubated with an anti-MASTL antibody to capture the MASTL protein. Protein A/G agarose (B213101) beads are then used to pull down the antibody-MASTL complex.[10]
-
Kinase Assay: The immunoprecipitated MASTL is then used in an in vitro kinase assay as described above.
-
4.3 LanthaScreen™ Eu Kinase Binding Assay
-
Objective: To quantify the binding affinity of an inhibitor to MASTL in a competitive binding format.
-
Methodology:
-
Principle: This assay is based on fluorescence resonance energy transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and a fluorescently labeled kinase tracer that binds to the active site.
-
Procedure: The kinase, tracer, and antibody are incubated with the test compound. If the compound binds to the kinase, it displaces the tracer, leading to a decrease in the FRET signal.[12]
-
Data Analysis: The dissociation constant (Kd) of the tracer and the IC₅₀ of the test compound can be determined.[12]
-
Signaling Pathways and Experimental Workflows
5.1 MASTL Signaling Pathway
The core signaling pathway involving MASTL is central to mitotic regulation.
Caption: The MASTL signaling cascade in mitotic regulation.
MASTL is also implicated in other oncogenic pathways, including the AKT/mTOR and Wnt/β-catenin signaling pathways.[2][3]
5.2 Experimental Workflow for MASTL Inhibitor Discovery
A typical workflow for identifying and characterizing MASTL inhibitors involves several stages.
Caption: A generalized workflow for the discovery of MASTL inhibitors.
Conclusion
While the specific structural details of this compound binding to MASTL remain to be elucidated, the existing body of research on MASTL structure and its interaction with other inhibitors provides a robust framework for ongoing drug discovery efforts. The combination of computational methods, in vitro biochemical and biophysical assays, and cell-based functional assays is crucial for the identification and optimization of potent and selective MASTL inhibitors. Such inhibitors hold promise as novel therapeutics for a range of cancers characterized by MASTL overexpression.
References
- 1. MASTL - Wikipedia [en.wikipedia.org]
- 2. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 4. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner | The EMBO Journal [link.springer.com]
- 7. Identification of new inhibitors against human Great wall kinase using in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DSpace [lenus.ie]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Kinase-Independent Functions of MASTL: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule-associated serine/threonine kinase-like (MASTL) is a key regulator of mitotic progression, primarily through its kinase-dependent inhibition of protein phosphatase 2A (PP2A). However, a growing body of evidence reveals critical kinase-independent functions of MASTL, particularly in the regulation of the actomyosin (B1167339) cytoskeleton, cell motility, and invasion. These non-catalytic roles are significant for cancer progression and present novel therapeutic avenues that are distinct from targeting MASTL's kinase activity. This technical guide provides a comprehensive overview of the kinase-independent effects of MASTL, with a focus on its interaction with the Myocardin-related transcription factor-A (MRTF-A)/Serum Response Factor (SRF) signaling pathway. We present detailed experimental protocols for investigating these functions and summarize key quantitative data from seminal studies. This document is intended to serve as a valuable resource for researchers in cell biology and drug development exploring the non-canonical roles of MASTL.
Introduction
MASTL, also known as Greatwall kinase, is well-established for its role in ensuring the timely entry into and progression through mitosis.[1][2] Its canonical function involves the phosphorylation of ARPP19 and ENSA, which in turn inhibit the PP2A-B55 phosphatase, thereby maintaining the phosphorylated state of CDK1 substrates.[1][2] While the development of MASTL kinase inhibitors has been a focus of anti-cancer drug discovery, recent research has unveiled crucial functions of MASTL that are independent of its catalytic activity.[3][4]
These kinase-independent roles of MASTL are primarily centered on its ability to act as a scaffold or interacting partner to regulate cellular processes such as cell spreading, migration, and invasion.[5][6] A key mechanism underlying these functions is the interaction of MASTL with MRTF-A, a transcriptional coactivator that, together with SRF, drives the expression of genes involved in actin dynamics and cell contractility.[5][6] Evidence from studies using kinase-dead mutants of MASTL has definitively shown that its kinase activity is not required for these effects.[5]
This guide will delve into the technical aspects of studying these kinase-independent functions, providing detailed methodologies and quantitative data to facilitate further research in this emerging area.
Kinase-Independent Signaling Pathway of MASTL
The kinase-independent effects of MASTL are predominantly mediated through its regulation of the MRTF-A/SRF signaling pathway, which in turn controls the expression of genes critical for actomyosin contractility and cell motility.
Caption: Experimental workflow for studying kinase-independent MASTL functions.
Conclusion
The kinase-independent functions of MASTL represent a paradigm shift in our understanding of this important cell cycle regulator. Its role as a scaffold in the MRTF-A/SRF pathway highlights a non-catalytic mechanism by which it can promote cancer cell motility and invasion. This technical guide provides a framework for researchers to explore these functions, offering detailed protocols and a summary of key quantitative data. A deeper understanding of these kinase-independent activities is crucial for the development of more effective and targeted therapies against cancers where MASTL is overexpressed. Future research should aim to further dissect the molecular interactions of the MASTL scaffold and identify other potential kinase-independent roles in both normal physiology and disease.
References
- 1. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical considerations for data exploration in quantitative cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASTL promotes cell contractility and motility through kinase-independent signaling by Maria Emilia Taskinen et al. – Ivaska cell adhesion and cancer Lab [ivaskalab.utu.fi]
- 4. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MASTL promotes cell contractility and motility through kinase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mastl-IN-5 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (Gwl), is a critical regulator of mitotic progression.[1][2] Its primary function is to ensure the stable phosphorylation of mitotic substrates by indirectly inhibiting the protein phosphatase 2A (PP2A) complex containing the B55 regulatory subunit.[1] MASTL carries out this function by phosphorylating its two key substrates: α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][3][4] Once phosphorylated, ENSA and ARPP19 become potent inhibitors of PP2A-B55.[1][4] This inhibition prevents the dephosphorylation of substrates of cyclin-dependent kinase 1 (Cdk1), a master regulator of mitosis, thereby ensuring a robust entry into and progression through mitosis.[1]
Given its crucial role in cell cycle control, dysregulation of MASTL activity has been implicated in the development and progression of various cancers, making it a compelling therapeutic target.[2][5] The development of small molecule inhibitors targeting MASTL, such as Mastl-IN-5, is a promising strategy for anti-cancer drug discovery. These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against MASTL kinase.
MASTL Signaling Pathway
The canonical MASTL signaling pathway is a key module in the control of mitotic entry and progression. At the onset of mitosis, Cdk1/Cyclin B phosphorylates and activates MASTL.[6] Activated MASTL then phosphorylates ENSA and ARPP19 on a conserved serine residue (Ser67 in ENSA and Ser62 in ARPP19).[7][8] This phosphorylation event converts ENSA and ARPP19 into active inhibitors of the PP2A-B55 phosphatase complex.[4] The inhibition of PP2A-B55 maintains the phosphorylated, active state of Cdk1 substrates, driving the cell through mitosis.[1] The process is reversed at mitotic exit to allow for dephosphorylation of mitotic substrates and cytokinesis.
Quantitative Data Summary
The inhibitory activities of several known MASTL inhibitors are summarized below. This data can be used as a benchmark for evaluating the potency of novel inhibitors like this compound.
| Inhibitor | Target | IC50 | Assay Type | Reference |
| MKI-1 | MASTL | Similar to GKI-1 | Luminescence-based kinase assay | [5][9] |
| GKI-1 | MASTL | 5–9 μM | In vitro kinase assay | [5][9] |
| MKI-2 | MASTL | 37.44 nM | In vitro kinase assay | [10][11] |
| MKI-2 | MASTL (cellular) | 142.7 nM | Cellular assay | [10][11] |
Experimental Protocols
In Vitro Kinase Assay for this compound
This protocol describes a luminescence-based in vitro kinase assay to determine the IC50 value of this compound against recombinant MASTL kinase. The ADP-Glo™ Kinase Assay is a common method for this purpose.[9]
Materials and Reagents:
-
Recombinant human MASTL kinase
-
Recombinant human ENSA or ARPP19 protein (substrate)
-
This compound (test inhibitor)
-
Known MASTL inhibitor (e.g., MKI-2, for positive control)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
-
DMSO (for compound dilution)
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. MASTL microtubule associated serine/threonine kinase like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENSA and ARPP19 differentially control cell cycle progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Potent MASTL Inhibitor in Breast Cancer Cell Lines
Note: As of the latest available data, specific information regarding a compound designated "Mastl-IN-5" is not present in the public domain. The following application notes and protocols are based on the established mechanisms of MASTL and the characterization of other known potent MASTL inhibitors, such as MKI-1 and MKI-2, in the context of breast cancer research. These guidelines are intended to serve as a comprehensive template for researchers investigating novel MASTL inhibitors.
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (GWL), is a critical regulator of the G2-M cell cycle transition.[1] Its overexpression has been correlated with tumor progression and poor prognosis in breast cancer.[2][3] MASTL functions by phosphorylating and activating its substrates, ARPP19 and ENSA, which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A).[4][5][6] This inhibition of PP2A is crucial for maintaining the phosphorylation of CDK1 substrates and ensuring proper mitotic entry. In breast cancer cells, elevated MASTL activity leads to sustained oncogenic signaling.
Inhibition of MASTL kinase activity presents a promising therapeutic strategy. By blocking MASTL, PP2A is reactivated, leading to the dephosphorylation of key proteins involved in cell proliferation.[2][4] This can induce mitotic catastrophe, cell cycle arrest, and apoptosis in breast cancer cells, while having minimal effects on normal, non-transformed cells.[2][7] Furthermore, MASTL inhibition has been shown to enhance the sensitivity of breast cancer cells to radiation therapy.[2][4]
These application notes provide a detailed overview and experimental protocols for the characterization of a potent and selective MASTL inhibitor in various breast cancer cell lines.
Mechanism of Action: The MASTL-PP2A Signaling Pathway
The primary mechanism of action for a MASTL inhibitor in breast cancer cells is the reactivation of the PP2A tumor suppressor. In cancer cells with high MASTL expression, PP2A is constitutively inhibited, promoting cell proliferation and survival. A specific MASTL inhibitor will block the phosphorylation of ARPP19 and ENSA, thereby preventing them from binding to and inhibiting PP2A. The restored PP2A activity leads to the dephosphorylation of numerous pro-proliferative and pro-survival proteins, ultimately resulting in anti-cancer effects.
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for known MASTL inhibitors in various human breast cancer cell lines and a non-transformed human breast epithelial cell line. This data is crucial for designing experiments with appropriate concentration ranges for a novel inhibitor.
| Inhibitor | Cell Line | Subtype | IC50 (nM) | Reference |
| MKI-2 | MCF7 | Luminal A, ER+ | 56 | [8] |
| MKI-2 | BT549 | Triple-Negative | Not Specified (nM range) | [8] |
| MKI-2 | MDA-MB-468 | Triple-Negative | Not Specified (nM range) | [8] |
| MKI-1 | MCF7 | Luminal A, ER+ | 9900 | [8] |
| MKI-1 | BT549 | Triple-Negative | Not Specified (µM range) | [7] |
| MKI-1 | MCF10A | Non-transformed | Weaker effects than in cancer cells | [7] |
| Flavopiridol | Not Specified | Not Specified | 82.1 (EC50) | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of a novel MASTL inhibitor in breast cancer cell lines.
Cell Viability Assay (MTT or Resazurin-based)
This assay determines the concentration-dependent effect of the MASTL inhibitor on the metabolic activity and proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF7, BT549, MDA-MB-468) and a normal breast cell line (MCF10A)
-
Complete growth medium (specific to each cell line)
-
MASTL inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (for MTT assay) or PBS
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the MASTL inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. After incubation, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For Resazurin assay: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation/590 nm emission) for the Resazurin assay using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the long-term effect of the MASTL inhibitor on the ability of single cells to form colonies.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
MASTL inhibitor
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the MASTL inhibitor for 24 hours.
-
Recovery: After 24 hours, remove the inhibitor-containing medium, wash the cells with PBS, and add fresh complete growth medium.
-
Colony Formation: Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 30 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically containing >50 cells).
Western Blot Analysis
This technique is used to confirm the on-target effect of the MASTL inhibitor by assessing the phosphorylation status of its downstream targets.
Materials:
-
Breast cancer cells
-
MASTL inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-MASTL, anti-phospho-ENSA/ARPP19, anti-total-ENSA/ARPP19, anti-cleaved-PARP, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with the MASTL inhibitor at the desired concentration (e.g., 1x and 2x IC50) for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial characterization of a novel MASTL inhibitor.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of a potent and selective MASTL inhibitor in breast cancer cell lines. By following these methodologies, researchers can effectively determine the inhibitor's potency, mechanism of action, and therapeutic potential. The successful inhibition of the MASTL-PP2A axis represents a promising avenue for the development of novel targeted therapies for breast cancer.
References
- 1. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for MASTL Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] It plays a key role in the G2/M transition and the maintenance of a mitotic state by indirectly inhibiting protein phosphatase 2A (PP2A), a major cellular phosphatase.[1][3] This inhibition is crucial for maintaining the phosphorylation of key mitotic proteins.[1] Overexpression of MASTL has been implicated in several cancers, making it an attractive target for therapeutic intervention.[3][4]
This document provides detailed application notes and protocols for the use of MASTL inhibitors in a cell culture setting. While the specific compound Mastl-IN-5 is commercially available, detailed public data regarding its effective concentration and biological activity is limited. Therefore, this document will provide data and protocols for other well-characterized MASTL inhibitors, such as MKI-2 and Flavopiridol , as representative examples. Researchers using this compound should perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.
Mechanism of Action: The MASTL Signaling Pathway
MASTL kinase activity is central to the regulation of mitosis. During the G2/M transition, cyclin-dependent kinase 1 (CDK1) phosphorylates and activates MASTL.[2] Activated MASTL then phosphorylates its key substrates, ARPP19 and ENSA (α-endosulfine).[] Phosphorylated ARPP19 and ENSA act as potent inhibitors of the PP2A-B55 phosphatase complex.[1][3] The inhibition of PP2A-B55 prevents the dephosphorylation of CDK1 substrates, thereby maintaining a high level of mitotic protein phosphorylation and ensuring proper mitotic entry and progression.[1] Disruption of this pathway can lead to mitotic errors, cell cycle arrest, and ultimately, apoptosis, making MASTL an attractive target for cancer therapy.[4][6]
Figure 1: Simplified MASTL signaling pathway and the point of intervention for MASTL inhibitors.
Quantitative Data for MASTL Inhibitors
The following table summarizes the reported effective concentrations and IC50 values for selected MASTL inhibitors in various cell lines. It is crucial to note that the optimal concentration of any inhibitor, including this compound, will be cell-line dependent and should be determined empirically.
| Inhibitor | Assay Type | Cell Line(s) | IC50 / EC50 | Reference(s) |
| MKI-1 | In vitro kinase assay | - | 9.9 µM | [7] |
| MKI-2 | In vitro kinase assay | - | 37.44 nM | [3][8] |
| MKI-2 | Cellular MASTL activity | Breast cancer cells | 142.7 nM | [3][8] |
| Flavopiridol | In vitro kinase assay | - | EC50 = 82.1 nM | [6] |
| MASTL-IN-2 | Cell proliferation | MIA PaCa (pancreatic cancer) | 2.8 nM | [9] |
| MASTL/Aurora A-IN-1 | Kinase Assay (MASTL) | - | 0.56 µM | [10] |
| MASTL/Aurora A-IN-1 | Cell viability (GI50) | SR (leukemia) | 0.023 µM | [10] |
| MASTL/Aurora A-IN-1 | Cell viability (GI50) | K-562 (leukemia) | 0.032 µM | [10] |
| MASTL/Aurora A-IN-1 | Cell viability (GI50) | MDA-MB-435 (melanoma) | 0.037 µM | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of MASTL inhibitors in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of a MASTL inhibitor on cell proliferation and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MASTL inhibitor (e.g., this compound, MKI-2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the MASTL inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the results and determine the IC50 value using appropriate software.
-
Figure 2: Experimental workflow for determining cell viability using the MTT assay.
Protocol 2: Western Blot Analysis of MASTL Pathway Proteins
This protocol is used to assess the effect of a MASTL inhibitor on the phosphorylation of its downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MASTL inhibitor
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ENSA, anti-ENSA, anti-MASTL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with the MASTL inhibitor at the desired concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a MASTL inhibitor on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MASTL inhibitor
-
DMSO
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the MASTL inhibitor as described for the Western blot protocol.
-
Harvest cells by trypsinization, including the supernatant to collect any floating cells.
-
Wash cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Logical Relationship of MASTL Inhibition and Cellular Outcomes
The inhibition of MASTL kinase activity sets off a cascade of events that ultimately lead to anti-cancer effects. This can be visualized as a logical flow from target engagement to cellular phenotype.
Figure 3: Logical flow from MASTL inhibition to the resulting anti-proliferative phenotype.
Conclusion
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 6. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MASTL Inhibitors: MKI-1 and MKI-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression. Its overexpression is implicated in several cancers, making it a promising therapeutic target. This document provides detailed application notes and protocols for two potent MASTL inhibitors, MKI-1 and MKI-2. These notes are intended to guide researchers in the effective use of these compounds for in vitro and in vivo studies. MKI-1 is a first-generation inhibitor with micromolar potency, while the second-generation inhibitor, MKI-2, exhibits significantly improved potency in the nanomolar range.[1]
Physicochemical Properties and Solubility
Proper dissolution and handling of small molecule inhibitors are critical for experimental reproducibility. The following tables summarize the key physicochemical and solubility data for MKI-1 and MKI-2.
Table 1: Physicochemical Properties of MKI-1 and MKI-2
| Property | MKI-1 | MKI-2 |
| Molecular Weight | 302.33 g/mol | 381.44 g/mol |
| Chemical Formula | C₁₈H₁₄N₄O | C₂₂H₁₉N₇ |
Table 2: Solubility of MKI-1 and MKI-2
| Solvent | MKI-1 Solubility | MKI-2 Solubility | Notes |
| DMSO | 60 mg/mL (approx. 198.45 mM)[2][3] | 10 mM (approx. 3.81 mg/mL)[4] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Ethanol | 4 mg/mL[2] | Not specified | - |
| Water | Insoluble[2] | Not specified | Likely insoluble or poorly soluble. |
Mechanism of Action: The MASTL-PP2A Signaling Axis
MASTL kinase plays a pivotal role in the regulation of mitosis by inactivating the tumor suppressor protein phosphatase 2A (PP2A).[5] MKI-1 and MKI-2 exert their anti-tumor effects by inhibiting MASTL. This inhibition prevents the phosphorylation of α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). Consequently, the unphosphorylated forms of ENSA/ARPP19 are unable to inhibit the PP2A-B55 complex. The now-active PP2A dephosphorylates a multitude of pro-mitotic substrates, leading to mitotic catastrophe and cell death in cancer cells. One of the key downstream effects of PP2A activation is the dephosphorylation and subsequent degradation of the oncoprotein c-Myc.[5][6]
Experimental Protocols
In Vitro Experimentation
1. Preparation of Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution in DMSO, which can be further diluted for cell culture experiments.
Materials:
-
MKI-1 or MKI-2 powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortexer
Procedure:
-
Weighing: Accurately weigh the desired amount of MKI-1 or MKI-2 powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 20 mM for MKI-1, 10 mM for MKI-2).
-
Mixing: Tightly cap the tube and vortex at high speed for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. If dissolution is difficult, sonication in a water bath for 5-10 minutes may be helpful.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term stability. When stored properly, the stock solution in DMSO is stable for at least 6 months.[7]
-
Working Solution Preparation: For cell-based assays, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration. It is crucial to maintain the final DMSO concentration in the culture medium at a low level (typically ≤0.1%) to prevent solvent-induced cytotoxicity. A vehicle control with the same final concentration of DMSO should always be included in experiments.
2. Cell Viability Assay (MTT/WST-8)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of MKI-1 or MKI-2 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF7, BT549)
-
96-well cell culture plates
-
Complete cell culture medium
-
MKI-1 or MKI-2 working solutions
-
MTT or WST-8 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of MKI-1 or MKI-2. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assay: Add MTT or WST-8 reagent to each well and incubate for 2-4 hours. If using MTT, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Table 3: Inhibitory Concentrations (IC₅₀) of MKI-1 and MKI-2
| Inhibitor | Assay Type | IC₅₀ Value | Reference |
| MKI-1 | In vitro kinase assay | 9.9 µM | [8] |
| MKI-2 | In vitro kinase assay | 37.44 nM | [9] |
| MKI-2 | Cellular (Breast Cancer Cells) | 142.7 nM | [9] |
In Vivo Experimentation
1. Xenograft Mouse Model Protocol
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MASTL inhibitors in a xenograft mouse model.
Materials:
-
Female BALB/c nude mice (5-6 weeks old)
-
Cancer cells (e.g., BT549 for MKI-1, 4T1-luc for MKI-2)
-
MKI-1 or MKI-2 formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant cancer cells into the flank or mammary fat pad of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and vehicle control groups.
-
Treatment Administration:
-
For MKI-1: Administer 50 mg/kg via intraperitoneal (i.p.) injection twice a week.[7]
-
For MKI-2: A study on a 4T1-luc syngeneic mouse model involved treatment for 18 days, though the exact dosage and administration route were not specified in the provided snippets. Researchers should refer to the specific publication for detailed dosing information.
-
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for biomarkers like cleaved caspase-3 and phospho-histone H3.
Concluding Remarks
MKI-1 and MKI-2 are valuable research tools for investigating the role of MASTL in cancer biology and for preclinical evaluation of MASTL inhibition as a therapeutic strategy. Adherence to these protocols will aid in generating reliable and reproducible data. As with all experimental procedures, optimization may be necessary for specific cell lines and animal models. Always consult the relevant Safety Data Sheets (SDS) before handling these compounds and associated reagents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MASTL inhibitor MKI-2 | Greatwall inhibitor | Probechem Biochemicals [probechem.com]
- 4. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 5. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for MASTL Inhibitor Administration in Xenograft Tumor Models
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2][3][4] Its overexpression is implicated in various cancers, including breast, colon, and head and neck squamous cell carcinoma, often correlating with poor prognosis and tumor recurrence.[1][5] MASTL's primary oncogenic role involves the inactivation of the tumor suppressor protein phosphatase 2A (PP2A), leading to sustained phosphorylation of mitotic proteins and promoting cell division.[3][4][6][7][8] This function, along with its influence on key oncogenic signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin, makes MASTL an attractive therapeutic target in oncology.[1][9]
This document provides detailed application notes and protocols for the administration of a representative MASTL inhibitor, MKI-1, in xenograft tumor models. While specific data for a compound designated "Mastl-IN-5" is not publicly available, the information presented here for a well-characterized MASTL inhibitor serves as a comprehensive guide for researchers, scientists, and drug development professionals investigating the in vivo efficacy of targeting MASTL.
Data Presentation
Table 1: In Vivo Efficacy of MKI-1 in a BT549 Breast Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 31 | Tumor Growth Inhibition (%) |
| Vehicle Control | 10% DMSO + 1% Tween 20 + 89% saline, i.p., twice weekly | ~1400 | - |
| MKI-1 | 50 mg/kg, i.p., twice weekly | ~700 | ~50 |
| Radiation (6 Gy) | Single dose | ~600 | ~57 |
| MKI-1 + Radiation | 50 mg/kg, i.p., twice weekly + single 6 Gy dose | ~250 | ~82 |
Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.[3]
Signaling Pathways and Experimental Workflow
MASTL Signaling Pathway
The following diagram illustrates the primary mechanism of MASTL action. MASTL phosphorylates and activates its substrates, ENSA and ARPP19.[4][10] This activation leads to the inhibition of the PP2A-B55δ phosphatase complex.[6] The inhibition of PP2A, a tumor suppressor, results in the sustained phosphorylation of various proteins, including those regulated by CDK1, thereby promoting mitotic progression.[2]
Caption: The MASTL signaling cascade leading to the inhibition of PP2A and promotion of mitosis.
Experimental Workflow for Xenograft Studies
This diagram outlines the typical workflow for evaluating the efficacy of a MASTL inhibitor in a xenograft tumor model.
Caption: A generalized workflow for in vivo xenograft studies of MASTL inhibitors.
Experimental Protocols
1. Preparation of MKI-1 for In Vivo Administration
-
Reagents and Materials:
-
MKI-1 (or other MASTL inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Tween 20 (sterile)
-
Saline (0.9% sodium chloride, sterile)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Prepare the vehicle solution consisting of 10% DMSO, 1% Tween 20, and 89% saline.[3]
-
Dissolve the MKI-1 powder in the vehicle solution to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh on each day of administration.
-
2. Cell Culture and Xenograft Implantation
-
Reagents and Materials:
-
BT549 breast cancer cells (or other suitable cancer cell line with high MASTL expression)
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Female BALB/c nude mice (5-6 weeks old)[3]
-
Syringes and needles (e.g., 27-gauge)
-
-
Procedure:
-
Culture BT549 cells under standard conditions (37°C, 5% CO₂).
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel (if used) at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the inguinal mammary fat pad of each mouse.[3]
-
Monitor the mice for tumor formation.
-
3. In Vivo Efficacy Study
-
Materials:
-
Tumor-bearing mice
-
Prepared MKI-1 solution and vehicle control
-
Calipers
-
Animal balance
-
Syringes and needles for injection
-
-
Procedure:
-
Once tumors reach a volume of approximately 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle, MKI-1, radiation, combination).[3]
-
Administer MKI-1 (50 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice a week.[3]
-
For combination studies, a single dose of radiation (e.g., 6 Gy) can be administered.
-
Measure tumor volumes three times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study for a predetermined period (e.g., 31 days) or until tumors in the control group reach a specified size.[3]
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be preserved for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL - Wikipedia [en.wikipedia.org]
- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of MASTL for Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), is a pivotal regulator of mitotic progression.[1] Its primary function is to ensure the precise phosphorylation of mitotic substrates by indirectly inhibiting the Protein Phosphatase 2A (PP2A) complex containing the B55 subunit.[1] MASTL achieves this by phosphorylating its key substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] Dysregulation of MASTL has been implicated in various cancers, making it a significant target for therapeutic development.[1] This document provides a comprehensive protocol for the immunoprecipitation of endogenous or overexpressed MASTL from cell lysates, followed by an in vitro kinase assay to measure its activity.
MASTL Signaling Pathway
The canonical MASTL signaling pathway is central to the control of entry into and exit from mitosis. During mitosis, Cyclin-Dependent Kinase 1 (CDK1) phosphorylates a multitude of substrates. To maintain this phosphorylated state, the activity of the opposing phosphatase, PP2A-B55, must be suppressed.[1] Activated MASTL kinase phosphorylates ENSA and ARPP19.[1] These phosphorylated proteins then bind to and inhibit the PP2A-B55 complex, thereby preventing the dephosphorylation of CDK1 substrates and ensuring a robust mitotic progression.[1] Recent studies have also suggested crosstalk between MASTL and other oncogenic pathways, such as AKT/mTOR.[1][2]
Experimental Workflow
The overall experimental procedure involves cell lysis, immunoprecipitation of MASTL, and a subsequent kinase assay to measure its activity against a known substrate.
Materials and Reagents
Buffers and Solutions
| Buffer/Solution | Component | Concentration |
| Cell Lysis Buffer | HEPES, pH 7.5 | 50 mM |
| NaCl | 150 mM | |
| EDTA | 5 mM | |
| NP-40 or Triton X-100 | 1% (v/v) | |
| Protease Inhibitor Cocktail | 1X | |
| Phosphatase Inhibitor Cocktail | 1X | |
| Immunoprecipitation (IP) Wash Buffer | Tris-HCl, pH 7.4 | 10 mM |
| NaCl | 150 mM | |
| EDTA | 1 mM | |
| EGTA, pH 8.0 | 1 mM | |
| Triton X-100 | 1% (v/v) | |
| NP-40 | 0.5% (v/v) | |
| Sodium Orthovanadate | 0.2 mM | |
| PMSF | 0.2 mM | |
| Kinase Assay Buffer (1X) | Tris-HCl, pH 7.5 | 10 mM |
| MgCl₂ | 10 mM | |
| KCl | 50 mM | |
| DTT | 1 mM | |
| 5X SDS-PAGE Sample Buffer | Tris-HCl, pH 6.8 | 350 mM |
| Glycerol | 30% | |
| SDS | 10% | |
| DTT | 0.6 M | |
| Bromophenol Blue | 0.01% |
Reagents
| Reagent | Recommended Source/Catalog Number |
| Anti-MASTL Antibody (IP-grade) | Varies by supplier; ensure validation for IP |
| Protein A/G Agarose (B213101) Beads or Magnetic Beads | e.g., Cell Signaling Technology #9863, #37478, #73778, #70024 |
| Recombinant ARPP19 or ENSA substrate | Varies by supplier |
| ATP | e.g., Cell Signaling Technology #9804 |
| [γ-³²P]ATP or [γ-³³P]ATP | PerkinElmer or equivalent |
| ADP-Glo™ Kinase Assay Kit | Promega |
Experimental Protocols
Part 1: Immunoprecipitation of MASTL
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Cell Lysis Buffer and incubating on ice for 5 minutes.[3][4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[1][3][4]
-
Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.[1][5]
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube.[1][5]
-
Determine the protein concentration using a BCA assay.[1][6]
-
-
Lysate Pre-clearing (Optional but Recommended):
-
To 1 mg of total cell lysate, add 20 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate with gentle rocking for 1 hour at 4°C.
-
Pellet the beads by centrifugation at 2,000 rpm for 2 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.[1]
-
-
Immunoprecipitation:
-
Washing the Immunocomplex:
Part 2: In Vitro Kinase Assay
The kinase activity of the immunoprecipitated MASTL can be determined using either a radiometric or a luminescence-based assay.[1]
A. Radiometric Assay
-
Kinase Reaction:
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 10 µL of 5X SDS-PAGE Sample Buffer and boiling at 95-100°C for 5 minutes.[1][6]
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of the radioactive phosphate (B84403) into the substrate.[1]
-
B. Luminescence-Based Assay (e.g., ADP-Glo™)
-
Kinase Reaction:
-
Detection:
-
Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of immunoprecipitated MASTL | Inefficient cell lysis | Ensure complete lysis by sonication or passing through a fine-gauge needle. |
| Antibody not suitable for IP | Use an antibody validated for immunoprecipitation. | |
| Insufficient antibody or beads | Optimize the amount of antibody and beads used. | |
| High background | Insufficient washing | Increase the number of washes of the immunocomplex. |
| Non-specific binding to beads | Pre-clear the lysate with beads before adding the antibody. | |
| No kinase activity detected | Inactive kinase | Ensure that protease and phosphatase inhibitors are included during lysis and IP. |
| Problem with assay components | Check the activity of the recombinant substrate and the concentration of ATP. | |
| Kinase washed away | Be careful not to aspirate the beads during wash steps. |
Conclusion
This protocol provides a robust and reproducible method for the immunoprecipitation of MASTL and the subsequent measurement of its kinase activity. The successful implementation of this assay is crucial for studying the role of MASTL in cellular processes and for the development of novel therapeutic agents targeting this kinase. Careful optimization of antibody and substrate concentrations may be required for specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner | The EMBO Journal [link.springer.com]
- 3. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 4. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MASTL Inhibitors in Cancer Research
Note: No specific information was found for a compound designated "Mastl-IN-5." This document provides a detailed overview and protocols for the well-characterized small molecule inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), such as MKI-1 and MKI-2, which are instrumental in inducing mitotic catastrophe in tumor cells.
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1] It functions by phosphorylating and activating ENSA/ARPP19, which in turn inhibits the tumor suppressor protein phosphatase 2A (PP2A).[2] This inhibition of PP2A is essential for maintaining the phosphorylated state of CDK1 substrates, thereby ensuring proper entry into and progression through mitosis.[1] In numerous cancers, MASTL is overexpressed, correlating with tumor progression, poor patient prognosis, and resistance to therapy.[2] Consequently, MASTL has emerged as a promising therapeutic target. Inhibition of MASTL kinase activity leads to the premature activation of PP2A during mitosis, resulting in the dephosphorylation of CDK1 substrates, mitotic arrest, and ultimately, mitotic catastrophe—a form of cell death triggered by aberrant mitosis.[2][3] Small molecule inhibitors of MASTL, such as MKI-1 and MKI-2, have been developed to exploit this vulnerability in cancer cells.[3][4] These inhibitors selectively induce cell death in cancer cells with high MASTL expression while having minimal effects on normal cells.[1]
Mechanism of Action: MASTL Inhibition and Mitotic Catastrophe
The inhibition of MASTL initiates a signaling cascade that culminates in mitotic catastrophe. By blocking the kinase activity of MASTL, small molecule inhibitors prevent the phosphorylation of ENSA and ARPP19. This allows the phosphatase PP2A to become active, leading to the dephosphorylation of key mitotic substrates. This disruption of the finely tuned phosphorylation-dephosphorylation balance during mitosis results in catastrophic events such as chromosome missegregation and the formation of multinucleated cells, ultimately leading to cell death.[2][3]
Quantitative Data of MASTL Inhibitors
The following tables summarize the in vitro efficacy of reported MASTL inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Assay Type | Reference |
|---|---|---|---|---|
| MKI-1 | MASTL | 9.9 µM | Luminescence-based kinase assay | [5] |
| MKI-2 | MASTL | 37.44 nM | In vitro kinase assay | [3][6] |
| GKI-1 | MASTL | 5–9 μM | In vitro kinase assay |[1] |
Table 2: Cellular Activity of MASTL Inhibitors in Breast Cancer Cells
| Compound | Cellular IC50 | Cell Line | Assay Type | Reference |
|---|
| MKI-2 | 142.7 nM | MCF7 | Immunofluorescence (p-ENSA) |[3][6] |
Table 3: Effects on Oncogenic Properties in MCF7 Breast Cancer Cells
| Assay | Treatment | Observation | Reference |
|---|---|---|---|
| Colony Formation | MKI-1 | Clearly inhibited colony formation | [7] |
| GKI-1 | Slightly reduced colony formation | [7] | |
| Mammosphere Formation | MKI-1 | Clearly inhibited mammosphere formation | [7] |
| | GKI-1 | Slightly reduced mammosphere formation |[7] |
Experimental Protocols
Experimental Workflow: From Cell Culture to Data Analysis
Protocol 1: Cell Viability Assay
This protocol is used to determine the cytotoxic effects of MASTL inhibitors on cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF7, BT549) and a normal breast cell line (e.g., MCF10A) for comparison.[7]
-
Cell culture medium and supplements.
-
MASTL inhibitor (e.g., MKI-1, MKI-2) dissolved in DMSO.
-
96-well plates.
-
WST-8 assay kit.
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the MASTL inhibitor in the cell culture medium. A DMSO control should be included.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor or DMSO.
-
Incubate the plates for 72 hours.[7]
-
Add WST-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Protocol 2: In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compound on MASTL kinase activity.
Materials:
-
Recombinant MASTL kinase.
-
Substrate (e.g., recombinant ENSA).
-
MASTL inhibitor.
-
ATP.
-
Kinase assay buffer.
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Luminometer.
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant MASTL, and the substrate.
-
Add the MASTL inhibitor at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the specified time.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's protocol.
-
The luminescence signal is inversely proportional to the kinase activity. Calculate the IC50 value of the inhibitor.
Protocol 3: Immunoblotting
This protocol is used to assess the levels of specific proteins and their phosphorylation status in cells treated with a MASTL inhibitor.
Materials:
-
Treated and untreated cell lysates.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ENSA (Ser67), anti-c-Myc, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescence substrate.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control.[1]
Protocol 4: Immunofluorescence for Mitotic Catastrophe
This protocol allows for the visualization of mitotic defects in cells treated with a MASTL inhibitor.
Materials:
-
Cells grown on coverslips.
-
MASTL inhibitor.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Blocking solution (e.g., BSA in PBS).
-
Primary antibodies (e.g., anti-α-tubulin for mitotic spindles, anti-phospho-histone H3 for mitotic cells).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Treat cells grown on coverslips with the MASTL inhibitor for the desired time.
-
Fix the cells with PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with a blocking solution.
-
Incubate with primary antibodies.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope, looking for hallmarks of mitotic catastrophe such as multinucleation, micronucleation, and abnormal spindle formation.
Protocol 5: PP2A Activity Assay
This assay measures the activity of PP2A phosphatase in cells treated with a MASTL inhibitor.
Materials:
-
Treated and untreated cell lysates.
-
PP2A immunoprecipitation kit.
-
Phosphatase assay kit (e.g., serine/threonine phosphatase assay system).
-
Microplate reader.
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Immunoprecipitate PP2A from the lysates using a specific antibody.
-
Perform the phosphatase activity assay on the immunoprecipitated PP2A using a synthetic phosphopeptide substrate according to the manufacturer's protocol.
-
Measure the amount of phosphate (B84403) released by reading the absorbance on a microplate reader.
-
An increase in absorbance indicates higher PP2A activity.[8]
References
- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mastl-IN-5 Insolubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter solubility challenges with the small molecule inhibitor, Mastl-IN-5. The following information is curated to address common issues and provide robust troubleshooting strategies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the recommended first step?
A1: It is highly recommended to first prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. The most common initial choice is high-purity, anhydrous Dimethyl Sulfoxide (DMSO) due to its strong solubilizing capacity for a wide range of organic compounds.[1][2] From this stock solution, you can then make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid off-target effects on your biological system.[1]
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic small molecules. Here are several strategies to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is as low as possible while maintaining solubility.
-
Use a Lower Concentration: You may be exceeding the solubility limit of this compound in the final aqueous solution. Try working with a lower final concentration of the inhibitor.
-
Consider Alternative Solvents: If DMSO is not providing the desired solubility upon dilution, other solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested for stock solution preparation.[1]
-
Utilize Solubilizing Excipients: For challenging compounds, the use of excipients like cyclodextrins (e.g., HP-β-cyclodextrin) or surfactants (e.g., Tween® 80) in the final aqueous medium can significantly improve solubility.[1]
Q3: How should I store my this compound stock solution to prevent degradation and precipitation?
A3: Proper storage is crucial for maintaining the integrity and activity of your inhibitor.[3]
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[2][3]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to precipitation and degradation, aliquot the stock solution into single-use volumes.[2][3]
-
Light and Air Sensitivity: Protect the stock solution from light by using amber vials or by wrapping the vials in foil.[3] If the compound is known to be sensitive to oxidation, you can purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[3]
-
Container Type: Use inert containers such as amber glass vials or polypropylene (B1209903) tubes for storage to prevent leaching of contaminants or adsorption of the compound to the container surface.[3]
Troubleshooting Guide for Insolubility
If you are facing persistent insolubility issues with this compound, follow this systematic troubleshooting workflow.
Data on Mastl Inhibitors
While specific solubility data for this compound is not publicly available, the following table summarizes data for other known Mastl inhibitors and provides general guidelines.
| Compound | Solubility Data | Recommended Stock Solution Solvent |
| MKI-1 | 203.3 ± 0.9 μM in 5% DMSO/H2O[4] | DMSO[5] |
| MKI-2 | Not specified, but used in aqueous assays[6][7] | DMSO |
| Mastl-IN-1 | Not specified | DMSO |
| Mastl-IN-2 | Not specified | DMSO |
| Mastl-IN-4 | Not specified | DMSO |
| General Small Molecule Inhibitors | Highly variable | DMSO, Ethanol, DMF[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[2]
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass or polypropylene vials
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution.
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Warming/Sonication (if necessary): If the compound does not fully dissolve, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[2] Alternatively, sonicate the vial in a water bath for a few minutes.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[2][3]
Protocol 2: Aqueous Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in an aqueous buffer.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Serial Dilutions: Prepare a series of dilutions of the this compound DMSO stock solution into your aqueous buffer. It is important to add the DMSO stock to the buffer and mix immediately to avoid localized high concentrations that can cause precipitation.
-
Incubation: Incubate the dilutions at the experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness. The highest concentration that remains clear is an approximation of the kinetic solubility.
-
Quantitative Assessment (Optional): To quantify solubility, centrifuge the tubes to pellet any precipitate. Measure the concentration of the supernatant using a spectrophotometer (if the compound has a chromophore) or by HPLC.
Mastl Signaling Pathway
Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase, is a key regulator of mitotic progression.[8][9] Its primary mechanism of action involves the inhibition of the protein phosphatase 2A (PP2A) complex containing the B55 regulatory subunit (PP2A-B55).[4][8][9][10][11] This inhibition is crucial for maintaining the phosphorylation of mitotic substrates, thereby ensuring proper entry into and progression through mitosis.[12] Mastl has also been implicated in other signaling pathways, including the AKT/mTOR and Wnt/β-catenin pathways.[8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MASTL - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Mastl-IN-5 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Mastl-IN-5 in in vivo experimental models. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[1][2] MASTL is a key regulator of mitotic progression.[1][2] Its primary function is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3][4] This phosphorylation event inhibits the tumor suppressor protein phosphatase 2A (PP2A), leading to the sustained phosphorylation of CDK1 substrates and ensuring proper mitotic entry and progression.[3][5][6] By inhibiting MASTL, this compound prevents the inactivation of PP2A, leading to premature dephosphorylation of CDK1 substrates, mitotic defects, and ultimately, cancer cell death.[7]
Q2: What are the potential downstream signaling pathways affected by this compound?
A2: Beyond its role in mitosis, MASTL has been implicated in regulating several oncogenic signaling pathways. Therefore, inhibition with this compound may also impact:
-
AKT/mTOR signaling: MASTL can promote this pathway, and its inhibition may lead to decreased AKT and mTORC1 activity.[1][3][6]
-
Wnt/β-catenin signaling: MASTL has been shown to promote Wnt/β-catenin signaling, suggesting that this compound could have an inhibitory effect on this pathway.[1][3]
-
DNA Damage Response: MASTL has a role in the recovery from pre-mitotic DNA damage checkpoint arrest.[1]
Q3: What is the rationale for using this compound in in vivo cancer models?
A3: MASTL is overexpressed in a variety of cancers, including breast, colon, and oral cancers, and its high expression is often associated with poor patient survival.[1][3] Preclinical studies using genetic knockdown or other small molecule inhibitors of MASTL have demonstrated potent tumor growth inhibition in vivo.[3][4][7][8] Therefore, this compound represents a promising therapeutic strategy to target cancers dependent on MASTL activity.
Troubleshooting Guide
Scenario 1: Lack of In Vivo Efficacy
Q: We are not observing the expected tumor growth inhibition with this compound in our mouse xenograft model. What are the potential reasons and troubleshooting steps?
A: Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Confirm Target Engagement: The first step is to verify that this compound is reaching the tumor and inhibiting its target.
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and tumor tissue over time to ensure adequate exposure.
-
Pharmacodynamic (PD) Analysis: Assess the phosphorylation status of MASTL substrates, such as ENSA or ARPP19, in tumor lysates. A decrease in the phosphorylation of these substrates would indicate target engagement.
-
-
Optimize Dosage and Schedule: The initial dose may be suboptimal. A dose-escalation study is often necessary.
Parameter Low Dose Medium Dose High Dose Considerations Hypothetical this compound Dose 10 mg/kg 25 mg/kg 50 mg/kg Starting doses for novel kinase inhibitors can vary widely. These are illustrative examples. Dosing Frequency Once daily (QD) Once daily (QD) or Twice daily (BID) Once daily (QD) or Twice daily (BID) Dependent on the half-life of the compound determined by PK studies. Expected Outcome Minimal tumor growth inhibition, low to no toxicity. Moderate tumor growth inhibition, manageable toxicity. Significant tumor growth inhibition, potential for dose-limiting toxicities. The therapeutic window needs to be established. Action Increase dose. Maintain or increase dose based on efficacy and toxicity. Decrease dose or dosing frequency if toxicity is observed. Monitor animal weight and overall health closely. -
Re-evaluate the Animal Model:
-
Target Expression: Confirm that the tumor model (cell line or patient-derived xenograft) expresses sufficient levels of MASTL.
-
Biomarker Analysis: Recent studies suggest that the expression of the PP2A regulatory subunit PPP2R2A may correlate with sensitivity to MASTL inhibitors.[7] Consider analyzing its expression in your model.
-
Scenario 2: Unexpected Toxicity
Q: Our mice are showing signs of toxicity (e.g., weight loss, lethargy) after treatment with this compound. How should we address this?
A: Toxicity is a common challenge in in vivo studies and requires careful management.
Troubleshooting Steps:
-
Dose De-escalation: The most immediate step is to reduce the dose or the frequency of administration.
-
Formulation and Vehicle Check: Ensure the formulation is appropriate for the route of administration and that the vehicle itself is not causing toxicity. Run a vehicle-only control group.
-
Monitor for Specific Toxicities:
-
Thrombocytopenia: Inactivation of MASTL kinase in vivo has been shown to result in thrombocytopenia (low platelet count).[3] Perform complete blood counts (CBCs) to monitor for this.
-
General Health Monitoring: Continue to monitor body weight, food and water intake, and clinical signs of distress.
-
-
Consider Off-Target Effects: While this compound is designed to be specific, off-target kinase inhibition can lead to unexpected toxicities.[9] If toxicity persists at doses that are not efficacious, further in vitro kinase profiling may be necessary.
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture a cancer cell line with known MASTL expression (e.g., MDA-MB-231 for breast cancer) under standard conditions.
-
Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Randomization:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Groups should include a vehicle control and at least three dose levels of this compound.
-
-
This compound Formulation and Administration:
-
Prepare the formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water). The exact formulation will depend on the physicochemical properties of this compound.
-
Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and general health of the animals daily.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the animals.
-
-
Endpoint Analysis:
-
Excise tumors and measure their final weight.
-
Collect blood for PK analysis and CBCs.
-
Flash-freeze a portion of the tumor for PD analysis (e.g., Western blot for p-ENSA/p-ARPP19).
-
Fix the remaining tumor tissue in formalin for histopathological analysis.
-
Visualizations
Caption: Core MASTL signaling pathway in mitotic progression.
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 4. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASTL - Wikipedia [en.wikipedia.org]
- 6. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner | The EMBO Journal [link.springer.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Mastl-IN-5 stability in cell culture media
Disclaimer: The following information is provided for research purposes only. Specific stability and experimental data for a compound designated "Mastl-IN-5" are not publicly available. This guide has been compiled using general principles for small molecule inhibitors and specific data from published research on known MASTL kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase. In the cell cycle, MASTL phosphorylates and activates its substrates, such as ENSA and ARPP19.[1] These phosphorylated proteins then bind to and inhibit the tumor suppressor protein phosphatase 2A (PP2A) complexed with its B55 regulatory subunit (PP2A-B55).[1][2] The inhibition of PP2A-B55 is crucial for maintaining the phosphorylation of many proteins that drive mitotic progression.[3] By inhibiting MASTL, this compound prevents the inactivation of PP2A-B55, leading to the dephosphorylation of key mitotic proteins, which can result in mitotic arrest and cell death in cancer cells.[2] Beyond its role in the cell cycle, MASTL has been implicated in regulating other oncogenic pathways, such as the AKT/mTOR and Wnt/β-catenin signaling pathways.[1][2]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
For most small molecule inhibitors, high-purity, anhydrous DMSO is the recommended solvent for creating concentrated stock solutions. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound.[4] It is advisable to protect the stock solution from light if the compound is known to be light-sensitive.
Q3: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound should be determined empirically for each cell line and experimental endpoint. A good starting point is to perform a dose-response experiment ranging from nanomolar to micromolar concentrations, bracketing the reported IC50 values of other known MASTL inhibitors (see table below). It is crucial to use the lowest concentration that elicits the desired biological effect to minimize potential off-target effects.[5]
Q4: How can I be sure that the observed phenotype is due to MASTL inhibition?
To confirm that the observed cellular effects are a direct result of MASTL inhibition, several control experiments are recommended. These include performing a rescue experiment by overexpressing a drug-resistant mutant of MASTL, using a structurally related but inactive analog of the inhibitor as a negative control, and verifying the inhibition of a known downstream target of the MASTL pathway, such as the phosphorylation of ENSA or ARPP19.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound in cell culture medium. | The compound may be inherently unstable in aqueous solutions at 37°C. Components in the media (e.g., amino acids, vitamins) or serum (e.g., enzymes) may be reacting with or degrading the compound. The pH of the media could also be a factor.[7][8] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. Test stability in media with and without serum to determine if serum components are responsible for degradation.[7] For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.[6] |
| High variability in experimental results between replicates. | This could be due to inconsistent sample handling, issues with the analytical method, or incomplete solubilization of the compound.[7] | Ensure precise and consistent timing for sample collection and processing. Validate any analytical methods for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in the stock solution and the final culture medium. |
| The inhibitor appears to be disappearing from the media without detectable degradation products. | The compound may be binding to plasticware (e.g., plates, pipette tips) or being taken up by the cells.[7] | Use low-protein-binding plasticware. Include a control without cells to assess non-specific binding. Analyze cell lysates to determine the extent of cellular uptake.[7] |
| High levels of cell death are observed, even at low concentrations. | The inhibitor concentration may be too high for the specific cell line. The solvent (e.g., DMSO) concentration may be toxic. The inhibitor may have off-target cytotoxic effects.[4] | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO).[4] Run a solvent-only control. |
| No or weak inhibition of the MASTL pathway is observed. | The inhibitor may not be cell-permeable. The inhibitor may be unstable under the experimental conditions. The timing of inhibitor addition may be incorrect.[4] | Verify the cell permeability of the inhibitor from available data or by direct measurement. Assess the inhibitor's stability in your specific cell culture medium. Optimize the timing of inhibitor treatment relative to your experimental stimulus. |
Quantitative Data for Known MASTL Inhibitors
Note: This data is for published MASTL inhibitors and should be used as a reference for designing experiments with a new compound like this compound.
| Inhibitor | Target(s) | IC50 / GI50 | Cell Lines |
| MKI-1 | MASTL | IC50: 9.9 µM (in vitro kinase assay) | Breast cancer models |
| MKI-2 | MASTL | IC50: 9.9 µM (in vitro kinase assay) | Breast cancer cells |
| GKI-1 | MASTL | IC50: 10 µM (in vitro) | HeLa cells |
| MASTL/Aurora A-IN-1 | MASTL, Aurora A | MASTL IC50: 0.56 µM; Aurora A IC50: 0.16 µM | Leukemia, Melanoma |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of a small molecule inhibitor in cell culture media using LC-MS/MS.[9]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the complete cell culture medium to be used in your experiments (e.g., DMEM + 10% FBS).
-
Spike the pre-warmed (37°C) medium with the this compound stock solution to the final desired working concentration. Ensure the final DMSO concentration is below 0.5%.
-
-
Incubation:
-
Dispense the this compound-containing medium into sterile tubes or a multi-well plate.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Include a control of the inhibitor in a simple buffer like PBS to assess inherent chemical stability.[8]
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
The 0-hour time point should be collected immediately after preparation.
-
Immediately stop potential degradation by adding 2 volumes of ice-cold acetonitrile (B52724) containing an internal standard.[8] Store samples at -80°C until analysis.
-
-
Sample Analysis:
-
Process the samples by precipitating proteins (if serum was used) and centrifuging to clarify the supernatant.
-
Analyze the concentration of the parent this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound concentration against time to determine the stability profile.
-
Protocol 2: General Cell-Based Assay for this compound Activity
This protocol describes a general workflow to assess the cellular activity of this compound by measuring the phosphorylation of a downstream target.[6]
-
Cell Seeding:
-
Seed the cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different inhibitor concentrations.
-
Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest inhibitor concentration).
-
-
Incubation:
-
Incubate the cells with the inhibitor for a predetermined amount of time. This should be optimized based on the specific cell line and the biological question being addressed.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Quantification of Downstream Effects:
-
Measure the phosphorylation of a known downstream substrate of the MASTL pathway (e.g., ENSA at Ser67 or ARPP19 at Ser62) using Western blotting or an ELISA-based method.
-
Probe for both the phosphorylated and total forms of the substrate to normalize for any changes in protein expression.
-
-
Data Analysis:
-
Quantify the level of substrate phosphorylation at each inhibitor concentration relative to the vehicle control.
-
Plot the data to determine the IC50 value of the inhibitor in your cellular system.
-
Visualizations
Caption: The MASTL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 3. rupress.org [rupress.org]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Mastl-IN-5 experimental variability and reproducibility
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MASTL kinase and its inhibitors?
A1: MASTL kinase, also known as Greatwall kinase, is a crucial regulator of mitotic progression.[1] Its primary role is to phosphorylate and activate its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[2] Once phosphorylated, these proteins bind to and inhibit the protein phosphatase 2A (PP2A-B55) complex.[1][3] This inhibition of PP2A-B55 is essential for maintaining the phosphorylation of CDK1 substrates, which in turn ensures a stable mitotic state.[3]
MASTL inhibitors act by blocking the kinase activity of MASTL, preventing the phosphorylation of ENSA and ARPP19. This leads to the reactivation of PP2A-B55, which then dephosphorylates CDK1 substrates, causing mitotic defects, and ultimately leading to cell death in rapidly dividing cells.[4] This makes MASTL an attractive target for cancer therapy.[5]
Q2: What are the expected cellular phenotypes after treatment with a MASTL inhibitor?
A2: Inhibition of MASTL kinase activity can lead to a range of observable cellular effects, including:
-
Mitotic defects: Disruption of MASTL function leads to abnormal chromosome condensation and segregation.[6]
-
Reduced cell proliferation: By inducing mitotic catastrophe, MASTL inhibitors can significantly decrease the rate of cancer cell growth.[7]
-
Increased apoptosis: The inability to properly complete mitosis triggers programmed cell death.
-
Changes in cell morphology: Depletion of MASTL has been shown to increase cell spreading and affect the actin cytoskeleton.[8][9]
-
Sensitization to other therapies: MASTL inhibition can re-sensitize cancer cells to chemotherapy agents like cisplatin (B142131) and to radiotherapy.[7][10]
Q3: Are there known off-target effects associated with MASTL inhibitors?
A3: Some MASTL inhibitors have been reported to have off-target effects, particularly against other kinases in the AGC kinase family, such as ROCK1.[11] The specificity of any given inhibitor is a critical factor to consider in experimental design and data interpretation. For instance, the inhibitor MKI-2 was shown to be selective for MASTL over other AGC kinases like ROCK1, AKT1, PKACα, and p70S6K.[5] Researchers should carefully validate the specificity of Mastl-IN-5 if this information is not provided by the manufacturer.
Q4: What are some potential mechanisms of resistance to MASTL inhibitors?
A4: While specific resistance mechanisms to this compound are unknown, general mechanisms of resistance to kinase inhibitors could apply. Functional genetics studies have indicated that the expression level of the PP2A regulatory subunit PPP2R2A can correlate with the sensitivity to MASTL inhibitors.[4] Therefore, alterations in the expression or function of components of the MASTL-PP2A pathway could potentially lead to resistance.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in experimental results.
| Potential Cause | Troubleshooting Suggestion |
| Inhibitor Instability: The inhibitor may be degrading under experimental conditions (e.g., in aqueous solutions, exposure to light, or freeze-thaw cycles). | Prepare fresh stock solutions of the inhibitor for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light. |
| Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular response to inhibitors. | Maintain consistent cell culture practices. Use cells within a defined passage number range. Ensure uniform cell seeding density for all experiments. |
| Cell Line Heterogeneity: The cancer cell line being used may have subpopulations with varying sensitivity to the inhibitor. | Consider using a single-cell cloned population. Regularly perform cell line authentication. |
| Off-target effects: At higher concentrations, the inhibitor may be affecting other kinases, leading to inconsistent phenotypes. | Perform dose-response experiments to determine the optimal concentration range. If possible, use a structurally distinct MASTL inhibitor as a control to confirm that the observed phenotype is due to MASTL inhibition. |
Issue 2: The inhibitor shows high potency in a biochemical kinase assay but weak activity in cell-based assays.
| Potential Cause | Troubleshooting Suggestion |
| Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane. | This is an inherent property of the compound. If possible, consult the manufacturer for data on cell permeability. |
| Drug Efflux: The inhibitor may be actively transported out of the cells by efflux pumps. | Consider co-treatment with known efflux pump inhibitors to see if this enhances the inhibitor's potency, though this can introduce its own off-target effects. |
| Metabolic Inactivation: The inhibitor may be rapidly metabolized by the cells into an inactive form. | This is a compound-specific issue. Advanced studies like metabolic stability assays may be needed to investigate this. |
| High Protein Binding: The inhibitor may be binding to proteins in the cell culture medium, reducing its effective concentration. | Consider using a serum-free or low-serum medium for the duration of the inhibitor treatment, if compatible with the cell line. |
Issue 3: Unexpected or contradictory cellular phenotypes are observed.
| Potential Cause | Troubleshooting Suggestion |
| Kinase-Independent Functions of MASTL: MASTL has known functions that are independent of its kinase activity, such as regulating the actomyosin (B1167339) cytoskeleton.[11] A kinase inhibitor would not affect these functions. | Use genetic knockdown (siRNA or shRNA) or knockout (CRISPR/Cas9) of MASTL as a comparator to distinguish between kinase-dependent and -independent effects.[12] |
| Cellular Context: The function of MASTL and the effect of its inhibition can be highly dependent on the specific cell type and its genetic background. | Carefully characterize the expression levels of key proteins in the MASTL pathway (e.g., MASTL, ENSA, PP2A subunits) in your cell line of choice. |
| Compensation by Other Pathways: Cells may adapt to the inhibition of MASTL by upregulating compensatory signaling pathways. | Perform time-course experiments to observe the dynamics of the cellular response. Consider using pathway analysis tools (e.g., proteomics, transcriptomics) to identify potential compensatory mechanisms. |
Quantitative Data for Known MASTL Inhibitors
The following table summarizes publicly available data on several known MASTL inhibitors. No specific data for "this compound" was found.
| Inhibitor | IC50 (in vitro kinase assay) | Cellular Potency | Reference(s) |
| GKI-1 | ~10 µM | Reduced phosphorylated ENSA in HeLa cells in the µM range. | [5] |
| MKI-1 | 9.9 µM | Showed antitumor activity in breast cancer models. | [5][13] |
| MKI-2 | 37.44 nM | Cellular IC50 of 142.7 nM in breast cancer cells. | [5] |
| MA4 | 0.56 ± 0.16 µM | Exhibited submicromolar GI50 values across multiple cancer cell lines. | [14] |
| MASTL-IN-3 | pIC50 of 9.10 M | Shows anti-proliferative activity. | [2] |
Experimental Protocols
Protocol: In Vitro MASTL Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against MASTL kinase.
Materials:
-
Recombinant active MASTL kinase
-
Substrate: Recombinant ENSA or ARPP19 protein[3]
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Sodium Orthovanadate)[3]
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit
-
This compound or other test inhibitors
-
SDS-PAGE reagents and equipment
-
Phosphorimager or luminescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.
-
Kinase Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the recombinant MASTL kinase, the substrate (ENSA or ARPP19), and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP (either radiolabeled or as part of a detection kit).
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C.
-
-
Stopping the Reaction and Detection:
-
Radiometric Assay: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen to visualize the incorporation of ³²P into the substrate.[3] Quantify the band intensities to determine the extent of inhibition.
-
Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The MASTL signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for characterizing a MASTL inhibitor.
Caption: A troubleshooting decision tree for inconsistent results with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vivo inactivation of MASTL kinase results in thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. First-in-class dual inhibitors of MASTL and Aurora A kinase: Discovery of selective cyclohexa[b]thiophenes with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mastl Inhibitor Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of Mastl inhibitors, such as Mastl-IN-5, in solution.
Frequently Asked Questions (FAQs)
Q1: What is Mastl and why is it a target in drug development?
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (Gwl), is a critical regulator of mitotic progression.[1][2][] It plays a key role in the cell cycle by inactivating the protein phosphatase 2A (PP2A), which in turn maintains the phosphorylation of proteins essential for mitotic entry and maintenance.[4][5] Upregulation of MASTL is observed in various cancers, and its inhibition can lead to mitotic defects and cell death in cancer cells, making it a promising therapeutic target.[6][7]
Q2: My Mastl inhibitor solution has changed color. What does this indicate?
A change in the color of your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q3: I'm observing precipitation in my frozen DMSO stock solution upon thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for long-term storage at the chosen temperature.[1] To address this:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing them at a slightly lower concentration.
-
Solvent Choice: While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles. Ensure you are using high-purity, anhydrous DMSO to minimize water absorption, which can reduce solubility.[8]
Q4: How should I store my Mastl inhibitor stock solutions?
Proper storage is critical for maintaining the integrity of your Mastl inhibitor. For a representative Mastl inhibitor like MKI-1, the following storage conditions are recommended:
-
Solid Form: Store at -20°C for up to 3 years.[8]
-
In Solvent (e.g., DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[8]
Q5: Can the type of storage container affect the stability of my compound?
Yes, the material of the storage container can impact the stability of your compound. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert. This helps to prevent leaching of contaminants into the solution and adsorption of the compound onto the container surface.
Troubleshooting Guides
Issue: Inconsistent experimental results or loss of compound activity.
This is a common problem that can arise from the degradation of the small molecule inhibitor in solution. Follow this systematic approach to troubleshoot the issue.
Solution Preparation and Storage
Proper preparation and storage of your Mastl inhibitor solution are the first line of defense against degradation.
-
Solvent Purity: Use high-purity, anhydrous solvents. For DMSO stocks, be aware that DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of your compound.[8]
-
Light and Air Exposure: Some compounds are sensitive to light and oxygen. Store solutions in amber vials or wrap containers in aluminum foil to protect from light. To prevent oxidation, you can purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
pH Sensitivity: The stability of many small molecules is pH-dependent. If you are using aqueous buffers, ensure the pH is within a range that is optimal for your compound's stability.
Experimental Conditions
The conditions of your experiment can also contribute to compound degradation.
-
Aqueous Stability: Small molecules can be less stable in aqueous solutions compared to organic solvents. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from a concentrated DMSO stock immediately before use.
-
Temperature: Be mindful of the temperature at which your experiments are conducted and for how long the compound is incubated. Higher temperatures can accelerate degradation.
Data Presentation
The following tables summarize key data for representative Mastl inhibitors.
Table 1: Solubility and Storage of MKI-1
| Form | Solvent | Solubility | Storage Temperature | Duration | Notes |
| Solid | - | - | -20°C | 3 years | - |
| Solution | DMSO | 60 mg/mL (198.45 mM) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.[8] |
| Solution | DMSO | 60 mg/mL (198.45 mM) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.[8] |
| Solution | Ethanol | 4 mg/mL | - | - | - |
| Solution | Water | Insoluble | - | - | - |
| Solution | 5% DMSO/H₂O | 203.3 ± 0.9 µM | - | - | Kinetic solubility.[4] |
Table 2: In Vitro Potency of Selected Mastl Inhibitors
| Inhibitor | Target | IC₅₀ | Assay Type |
| MKI-1 | MASTL | 9.9 µM | Kinase Assay[8] |
| MKI-2 | MASTL | 37.44 nM | Recombinant MASTL Activity[6] |
| MKI-2 | MASTL | 142.7 nM | Cellular MASTL Activity[6] |
| MASTL/Aurora A-IN-1 | MASTL | 0.56 µM | Kinase Assay |
| MASTL/Aurora A-IN-1 | Aurora A | 0.16 µM | Kinase Assay |
Experimental Protocols
Protocol 1: Preparation of Mastl Inhibitor Stock Solution (Example: MKI-1)
-
Weighing: Accurately weigh the desired amount of the solid Mastl inhibitor.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but be cautious of potential degradation at higher temperatures.
-
Aliquoting: Aliquot the stock solution into single-use volumes in amber glass or polypropylene vials.
-
Storage: Store the aliquots at -80°C for long-term storage.[8]
Protocol 2: Assessment of Compound Stability in Solution
This protocol provides a general method to assess the stability of your Mastl inhibitor in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Prepare a solution of the Mastl inhibitor in the desired solvent at a known concentration.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot of the freshly prepared solution by HPLC to obtain the initial peak area of the compound.
-
Incubation: Store the remaining solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week), remove an aliquot of the stored solution, bring it to room temperature, and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of the Mastl inhibitor at each time point to the T=0 peak area. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Visualizations
Caption: Simplified MASTL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting workflow for suspected degradation of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ATM-E6AP-MASTL axis mediates DNA damage checkpoint recovery | eLife [elifesciences.org]
- 4. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: MASTL RNAi Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RNA interference (RNAi) to study Microtubule Associated Serine/Threonine Kinase Like (MASTL). It is intended for scientists and drug development professionals to help mitigate potential off-target effects and ensure the validity of their experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during MASTL RNAi experiments.
| Problem | Potential Cause | Recommended Solution |
| No or low knockdown of MASTL mRNA | 1. Inefficient siRNA delivery: The siRNA is not effectively entering the cells.[1][2] 2. Incorrect siRNA concentration: The amount of siRNA used is suboptimal.[2][3] 3. Degraded siRNA: The siRNA has been compromised. 4. Suboptimal assay for knockdown measurement: The method used to measure mRNA levels is not sensitive or specific enough.[1] 5. Cell health: The cells are not healthy enough for efficient transfection.[4] | 1. Optimize transfection protocol: Test different transfection reagents, siRNA concentrations, and cell densities.[2][4] Use a positive control siRNA to confirm transfection efficiency.[1][2] 2. Perform a dose-response curve: Titrate the siRNA concentration to find the lowest effective dose that achieves significant knockdown without toxicity.[5] 3. Ensure proper siRNA handling and storage: Resuspend the siRNA pellet according to the manufacturer's protocol and store at the recommended temperature.[1] 4. Use a validated qRT-PCR assay: Ensure primers are specific to the MASTL transcript and span an exon-exon junction to avoid amplifying genomic DNA. Always assess knockdown at the mRNA level first using qPCR.[1] 5. Ensure optimal cell culture conditions: Use cells at a low passage number and ensure they are healthy and actively dividing at the time of transfection. |
| No or low knockdown of MASTL protein | 1. All causes for low mRNA knockdown. 2. High protein stability: MASTL protein may have a long half-life. 3. Insufficient time post-transfection: Not enough time has passed for the existing protein to be degraded.[2] | 1. Address mRNA knockdown issues first. 2. Extend the time course of the experiment: Assess protein levels at later time points (e.g., 48, 72, or 96 hours post-transfection).[2] 3. Perform a time-course experiment: Collect samples at multiple time points to determine the optimal duration for protein depletion. |
| Cell toxicity or death after transfection | 1. Transfection reagent toxicity: The transfection reagent itself is toxic to the cells.[2] 2. High siRNA concentration: The concentration of siRNA is too high, leading to off-target effects or cellular stress.[5] 3. MASTL is essential for cell survival: Knockdown of MASTL may be inducing apoptosis or cell cycle arrest.[6] | 1. Run a transfection reagent-only control: This will determine if the reagent alone is causing toxicity.[2] 2. Titrate the siRNA concentration: Use the lowest effective concentration.[5] 3. Confirm the phenotype with multiple siRNAs: Use at least two or three different siRNAs targeting different regions of the MASTL mRNA to ensure the observed toxicity is a specific result of MASTL knockdown.[5][7] Perform a rescue experiment by overexpressing an siRNA-resistant form of MASTL.[5][6] |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, density, or health.[4] 2. Inconsistent transfection efficiency: Variations in the transfection procedure.[1] 3. Reagent variability: Differences between lots of siRNAs or transfection reagents. | 1. Standardize cell culture protocols: Use cells within a defined passage number range and seed them at a consistent density. 2. Standardize the transfection protocol: Ensure all steps are performed consistently. 3. Test new lots of reagents: Before use in critical experiments, test new batches of siRNAs and transfection reagents to ensure they perform similarly to previous lots. |
| Observed phenotype may be due to off-target effects | 1. miRNA-like off-target effects: The siRNA seed region has partial complementarity to the 3' UTR of unintended mRNAs, leading to their translational repression.[8][9] 2. Sequence-dependent off-target effects: The siRNA has significant homology to other transcripts, causing their degradation.[10] | 1. Use multiple siRNAs: Employ at least two, and preferably three, different siRNAs targeting distinct sequences of the MASTL mRNA. A consistent phenotype across multiple siRNAs strengthens the conclusion that the effect is on-target.[5][7] 2. Perform a rescue experiment: Introduce an siRNA-resistant version of the MASTL gene. If the phenotype is rescued, it is likely an on-target effect.[5][6] 3. Use a scrambled or non-targeting siRNA control: This helps to identify non-specific effects of the transfection process.[5] 4. Perform global gene expression analysis: Microarray or RNA-seq can identify genome-wide changes in gene expression and distinguish between on-target and off-target effects.[5] |
Frequently Asked Questions (FAQs)
A1: There are two main mechanisms for off-target effects in RNAi experiments:
-
miRNA-like off-target effects: This is the most common cause. The "seed" region (nucleotides 2-7) of the siRNA guide strand can bind to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended mRNA targets, leading to their translational repression.[8][9]
-
Sequence-dependent off-target effects: The siRNA sequence may have a high degree of homology to other unintended mRNA transcripts, leading to their cleavage and degradation by the RNA-induced silencing complex (RISC).[10]
Q2: How can I design siRNAs to minimize off-target effects?
A2: Several strategies can be employed during the design phase to reduce the likelihood of off-target effects:
-
Bioinformatic analysis: Use design algorithms that screen for potential off-target binding sites across the entire transcriptome. These tools can help avoid siRNAs with seed sequences that match many other genes.
-
Avoidance of immunogenic motifs: Certain sequence motifs can trigger an interferon response, a non-specific cellular reaction to foreign RNA. Design tools can help to avoid these.
Q3: What are the essential controls for a MASTL RNAi experiment?
A3: To ensure the validity of your results, the following controls are essential:
Q4: What is a rescue experiment and why is it important?
Experimental Protocols
Protocol 1: Validation of MASTL Knockdown by qRT-PCR
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute the MASTL-targeting siRNA and control siRNAs in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically.
-
RNA Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for MASTL and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MASTL mRNA.
-
Protocol 2: Rescue Experiment to Confirm On-Target Effects
-
Construct Generation:
-
Obtain a mammalian expression vector containing the full-length coding sequence of MASTL.
-
Introduce silent mutations into the binding site of your most effective MASTL siRNA using site-directed mutagenesis. These mutations should not alter the amino acid sequence of the MASTL protein.
-
Verify the sequence of the mutated construct by DNA sequencing.
-
-
Transfection:
-
Co-transfect cells with the siRNA-resistant MASTL expression vector (or an empty vector control) and the corresponding MASTL siRNA.
-
-
Phenotypic Analysis:
-
At the appropriate time point post-transfection, assess the phenotype of interest (e.g., cell viability, cell cycle progression, protein phosphorylation).
-
-
Data Analysis:
-
Compare the phenotype in cells co-transfected with the siRNA and the siRNA-resistant MASTL construct to cells transfected with the siRNA and an empty vector. A reversal of the phenotype in the presence of the siRNA-resistant construct confirms an on-target effect.
-
Signaling Pathways and Experimental Workflows
Caption: MASTL signaling in mitotic progression and oncogenesis.
Caption: Workflow for validating MASTL RNAi experimental results.
References
- 1. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 2. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performing appropriate RNAi control experiments [qiagen.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Key Mechanistic Principles and Considerations Concerning RNA Interference [frontiersin.org]
- 11. RNAi Protocol - Creative Biogene [creative-biogene.com]
Technical Support Center: Investigating Non-Mitotic Cellular Processes with Mastl Inhibitors
Disclaimer: Information regarding a specific inhibitor named "Mastl-IN-5" is not publicly available in the reviewed scientific literature. This guide is based on the established non-mitotic functions of the Mastl kinase and data from other known Mastl inhibitors. Researchers should always validate the specific effects of their chosen compound.
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mastl inhibitors to study non-mitotic cellular processes.
Frequently Asked Questions (FAQs)
Q1: What are the known non-mitotic functions of Mastl?
A1: While well-known for its role in mitosis, Mastl (also known as Greatwall kinase) has several non-mitotic functions. These include the regulation of:
-
Actomyosin contractility and cell motility: Mastl influences cell spreading, the formation of actin stress fibers, and cell migration and invasion. This is often mediated through the MRTF-A/SRF signaling pathway.[1][2][3]
-
PI3K-Akt-mTOR signaling: Mastl can restrain PI3K-Akt activity through a negative feedback loop involving mTORC1 and the subsequent phosphorylation of IRS1 and GRB10.[4] This regulation is dependent on the canonical Mastl-ENSA/ARPP19-PP2A pathway.[4]
-
Wnt/β-catenin signaling: In some contexts, such as colon cancer, Mastl has been shown to promote Wnt/β-catenin signaling.[5][6]
-
DNA damage response: Mastl is involved in the recovery from DNA damage checkpoints.[1][5]
Q2: Does Mastl's kinase activity mediate all its non-mitotic functions?
A2: No, and this is a critical point for experimental design and interpretation. Several studies have demonstrated that Mastl can regulate processes like cell spreading and MRTF-A/SRF transcriptional activity independently of its kinase function.[1][3] Therefore, a kinase inhibitor like this compound may not affect these particular non-mitotic roles.
Q3: What are some known off-target effects of Mastl inhibitors?
A3: Some Mastl inhibitors have been reported to have off-target effects on other kinases, particularly within the AGC kinase family, such as ROCK1.[1] It is crucial to consult the manufacturer's data for your specific inhibitor and consider performing control experiments, such as using a structurally distinct inhibitor or a genetic approach (siRNA/CRISPR) to confirm that the observed phenotype is due to Mastl inhibition.
Q4: I am not observing the expected phenotype after treating my cells with a Mastl inhibitor. What could be the reason?
A4: There are several potential reasons for this:
-
Kinase-independent function: The cellular process you are studying may be regulated by a kinase-independent function of Mastl, and therefore will not be affected by a kinase inhibitor.
-
Cell-type specificity: The non-mitotic roles of Mastl can be context-dependent. Your cell line may not exhibit the specific non-mitotic function you are investigating.
-
Inhibitor concentration and treatment duration: The effective concentration and treatment time may need to be optimized for your specific cell line and assay.
-
Compensatory mechanisms: Cells may activate compensatory signaling pathways upon Mastl inhibition.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Spreading or Motility Assays
Question: I treated my breast cancer cell line (e.g., MDA-MB-231) with this compound, expecting to see increased cell spreading, but there was no change. Why?
Possible Causes and Solutions:
| Cause | Suggested Troubleshooting Step |
| Kinase-Independent Mechanism | The regulation of cell spreading by Mastl has been shown to be kinase-independent.[1][3] A kinase inhibitor would not affect this. To confirm Mastl's role in your system, use siRNA or shRNA to deplete the entire Mastl protein. |
| Insufficient Inhibition | Verify the potency of your this compound batch. Perform a dose-response experiment and assess the phosphorylation of a known Mastl substrate like ENSA or ARPP19 via Western blot to confirm target engagement. |
| Cell Line Differences | While observed in MDA-MB-231 and MCF10A cells, the effect on cell spreading may vary.[1][2] Confirm the expression of Mastl in your cell line. |
| Assay Conditions | Ensure your cell spreading assay protocol is optimized. Check factors like coating of the culture surface (e.g., collagen, fibronectin) and the timing of measurements. |
Issue 2: No Effect on PI3K-Akt Signaling
Question: I'm studying glucose metabolism and expected this compound to increase Akt phosphorylation in my cells, but I see no change. What should I check?
Possible Causes and Solutions:
| Cause | Suggested Troubleshooting Step |
| Experimental Context | Mastl's regulation of the PI3K-Akt pathway is part of a negative feedback loop that is prominent upon sustained mTORC1 activity (e.g., in response to glucose).[4] Ensure your experimental conditions (e.g., glucose stimulation after starvation) are appropriate to observe this feedback mechanism. |
| Short-term vs. Long-term Effects | The impact on Akt signaling might be transient or require a specific duration of Mastl inhibition. Perform a time-course experiment. |
| Downstream Readouts | Instead of only p-Akt, also probe for phosphorylation of mTORC1 substrates (like S6K1 and 4E-BP1) and the feedback targets IRS1 and GRB10 to get a clearer picture of the pathway's status.[4] |
| Confirmation of Pathway Dependence | To confirm the role of the canonical Mastl pathway, you could combine this compound treatment with siRNA against ENSA/ARPP19 or PP2A-B55 subunits to see if this alters the outcome.[4] |
Quantitative Data
Table 1: IC50 Values of Selected Mastl Inhibitors
| Inhibitor | In Vitro IC50 | Cellular IC50 | Notes |
| MKI-1 | 9.9 µM | Not specified | Exerts antitumor and radiosensitizer activities.[7] |
| MKI-2 | 37.44 nM | 142.7 nM | Selective over other AGC kinases like ROCK1, AKT1.[8][9] |
| GKI-1 | 5-9 µM | Not specified | Inhibits ENSA phosphorylation in HeLa cells.[6] |
| Mastl-IN-2 | Not specified | 2.8 nM (MIA PaCa cells) | Inhibits human epithelial MIA PaCa cancer cell proliferation.[7] |
| Mastl-IN-4 | pIC50 = 9.15 | Not specified | Potent anti-proliferative activity.[7] |
| Flavopiridol | EC50 = 82.1 nM | Not specified | Natural product identified as a Mastl inhibitor.[10] |
| Mastl/Aurora A-IN-1 | 0.56 µM (Mastl), 0.16 µM (Aurora A) | Not specified | Dual inhibitor.[7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Mastl-Regulated Signaling Pathways
-
Cell Treatment and Lysis:
-
Plate cells (e.g., MDA-MB-231 for motility studies, or a relevant cell line for PI3K-Akt studies) and grow to 70-80% confluency.
-
Treat with this compound at various concentrations or for various time points. Include a vehicle control (e.g., DMSO).
-
For PI3K-Akt pathway analysis, you may need to serum-starve cells and then stimulate them (e.g., with glucose or growth factors).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies could include:
-
For Motility: p-MLC, GEF-H1, Vinculin, total Mastl, GAPDH/β-actin (loading control).
-
For PI3K-Akt: p-Akt (S473), total Akt, p-S6K1 (T389), total S6K1, p-ENSA, total Mastl, GAPDH/β-actin.
-
-
Wash membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect with an ECL substrate and image.
-
Protocol 2: Cell Spreading Assay
-
Cell Preparation:
-
Treat cells with this compound or a vehicle control for the desired duration (e.g., 24-48 hours). Alternatively, transfect with Mastl siRNA.
-
Trypsinize and resuspend cells in serum-free media.
-
-
Plating:
-
Plate a low density of cells onto culture dishes pre-coated with an extracellular matrix protein (e.g., 10 µg/mL collagen or fibronectin).
-
-
Incubation and Imaging:
-
Allow cells to attach and spread for a defined period (e.g., 2 hours).
-
Fix cells with 4% paraformaldehyde.
-
Stain the actin cytoskeleton with Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488) and nuclei with DAPI.
-
Image multiple random fields using fluorescence microscopy.
-
-
Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the surface area of individual cells.
-
Calculate the average cell area for each condition and perform statistical analysis.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. rupress.org [rupress.org]
- 3. MASTL microtubule associated serine/threonine kinase like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 6. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MASTL Inhibitors: Mastl-IN-5 vs. MKI-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL): Mastl-IN-5 and MKI-1. MASTL is a critical regulator of mitotic progression, and its inhibition presents a promising therapeutic strategy in oncology. This document outlines the available efficacy data, experimental protocols for MKI-1, and visual representations of the relevant biological pathways and experimental workflows.
At a Glance: Efficacy of this compound and MKI-1
A direct comparative study between this compound and MKI-1 has not been identified in publicly available literature. However, based on the available data, this compound appears to be a significantly more potent inhibitor of MASTL in biochemical assays.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound and MKI-1. It is important to note that the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are different measures of inhibitor potency and may not be directly comparable without standardized assay conditions.
| Inhibitor | Target | Efficacy Metric | Value | Assay Type |
| This compound | MASTL | Ki | 0.018 nM[1][2][3] | Not Specified |
| MKI-1 | MASTL | IC50 | 9.9 µM[4][5][6] | In vitro kinase assay[5] |
MASTL Signaling Pathway and Inhibitor Action
MASTL, also known as Greatwall kinase, plays a pivotal role in the G2/M checkpoint and mitotic entry. It functions by phosphorylating and activating its substrates, ARPP19 and ENSA. These phosphorylated proteins then inhibit the tumor suppressor Protein Phosphatase 2A (PP2A), specifically the B55 subunit. The inhibition of PP2A-B55 prevents the dephosphorylation of CDK1 substrates, thereby maintaining a high level of CDK1 activity, which is essential for mitotic progression.[7] In several cancers, MASTL is overexpressed and contributes to uncontrolled cell proliferation.
MKI-1 has been shown to exert its antitumor effects by inhibiting MASTL, which leads to the reactivation of PP2A.[8][9] This restored PP2A activity results in the dephosphorylation and subsequent degradation of the oncoprotein c-Myc, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[8][9][10]
Experimental Protocols: MKI-1
Detailed experimental data for this compound is not yet available in peer-reviewed literature. The following protocols for MKI-1 are based on the study by Kim et al. (2020) in breast cancer cell lines.[9]
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MKI-1 against MASTL.
-
Procedure:
-
Recombinant MASTL kinase is incubated with the substrate and varying concentrations of MKI-1 in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the amount of ADP produced is quantified using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.
-
Luminescence is measured, which is proportional to the amount of ADP generated and thus indicative of kinase activity.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay (WST-8 Assay)
-
Objective: To assess the effect of MKI-1 on the viability of cancer cells versus normal cells.
-
Procedure:
-
Breast cancer cells (e.g., MCF7, BT549) and normal breast cells (e.g., MCF10A) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of MKI-1 for 72 hours.
-
WST-8 reagent (a water-soluble tetrazolium salt) is added to each well and incubated.
-
The absorbance is measured at 450 nm, which is proportional to the number of viable cells.
-
Colony Formation Assay
-
Objective: To evaluate the long-term effect of MKI-1 on the proliferative capacity of cancer cells.
-
Procedure:
-
MCF7 cells are seeded at a low density in 6-well plates.
-
Cells are treated with MKI-1 at a specific concentration (e.g., 10 µM).
-
The medium is changed every 3-4 days with fresh inhibitor.
-
After a suitable period (e.g., 2 weeks), colonies are fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies is counted.
-
Immunoblotting
-
Objective: To analyze the effect of MKI-1 on the phosphorylation of MASTL substrates and downstream signaling proteins.
-
Procedure:
-
Cells (e.g., MCF7, T47D) are treated with MKI-1 for a specified time (e.g., 20 hours).
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against p-ENSA, c-Myc, p-c-Myc (Ser62), and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow
The following diagram illustrates a general workflow for comparing the efficacy of MASTL inhibitors.
Conclusion
Based on the currently available data, this compound demonstrates exceptionally high potency in a biochemical context, as indicated by its sub-nanomolar Ki value.[1][2][3] MKI-1, while having a micromolar IC50, has been validated in cellular and in vivo models, demonstrating antitumor and radiosensitizing activities.[8][9][10] The lack of comprehensive, peer-reviewed studies on this compound makes a direct and detailed comparison with MKI-1 challenging. Further research is required to elucidate the cellular efficacy, selectivity, and in vivo activity of this compound to fully understand its therapeutic potential relative to MKI-1 and other MASTL inhibitors. Researchers are encouraged to consider the distinct profiles of these inhibitors in the context of their specific experimental needs.
References
- 1. This compound | MASTL Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-64-75285-50mg | this compound [3024916-78-4] Clinisciences [clinisciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SmallMolecules.com | MKI-1 (25mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 7. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 9. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
MASTL Inhibitor Specificity Profile: A Comparative Guide
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (Gwl), is a critical regulator of mitotic progression. It functions by phosphorylating α-endosulfine (ENSA) and ARPP19, which in turn inhibit the tumor suppressor phosphatase PP2A-B55.[1][2] This inhibition is crucial for maintaining the phosphorylation of CDK1 substrates and ensuring proper entry into and progression through mitosis.[3] Upregulation of MASTL has been linked to several cancers, making it an attractive therapeutic target.[4][5]
The development of specific MASTL inhibitors is a key area of research. High specificity is crucial to minimize off-target effects, particularly against other kinases within the AGC kinase family, which share structural similarities in their ATP-binding pockets.[5] This guide provides a comparative overview of the specificity of a potent MASTL inhibitor, MKI-2, against other AGC kinases. Due to the lack of publicly available data for a compound specifically named "Mastl-IN-5," this guide will focus on MKI-2 as a representative selective inhibitor of MASTL.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the in vitro inhibitory activity of the MASTL inhibitor MKI-2 against MASTL and other selected AGC family kinases. For comparative context, data for the first-generation inhibitor GKI-1 is also included where available.
| Kinase Target | MKI-2 IC₅₀ (nM) | GKI-1 IC₅₀ (µM) | Kinase Family |
| MASTL | 37.44 | ~11 | AGC (MAST) |
| ROCK1 | No significant inhibition | ~11 | AGC (ROCK) |
| AKT1 | No significant inhibition | Not Available | AGC (AKT) |
| p70S6K | No significant inhibition | Not Available | AGC (S6K) |
| PKA Cα | No significant inhibition | > 40 | AGC (PKA) |
Data for MKI-2 indicates no significant inhibition of ROCK1, AKT1, p70S6K, and PKA Cα at concentrations where MASTL is potently inhibited.[6][7][8] Data for GKI-1 is sourced from Ocasio et al. (2016).[9]
Experimental Protocols
The determination of kinase inhibitor specificity is critical for drug development. Below are detailed methodologies for common in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is frequently used to determine the potency of inhibitor compounds against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against MASTL kinase.
Materials:
-
Recombinant full-length human MASTL kinase
-
ENSA or ARPP19 substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]
-
Test compound (e.g., MKI-2) serially diluted in DMSO
-
HTRF detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and an Alexa Fluor™ 647-labeled tracer)
-
384-well low-volume microplates
-
Plate reader capable of HTRF measurement
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to achieve the final desired concentrations.
-
Kinase Reaction:
-
Add the kinase and substrate to the wells of the microplate.
-
Add the test compound dilutions to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the HTRF detection reagents, which include the Europium-labeled antibody that specifically recognizes the phosphorylated substrate and an acceptor fluorophore.
-
Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
The ratio of the acceptor to donor signals is calculated, which is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to the positive control.
-
The IC₅₀ value is determined by fitting the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow for Kinase Inhibitor Specificity Profiling
Caption: Workflow for determining kinase inhibitor specificity.
MASTL Signaling Pathway in Mitosis
Caption: Simplified MASTL signaling pathway during mitosis.
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Validating Mastl-IN-5 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the cellular target engagement of Mastl-IN-5, a novel Mastl kinase inhibitor. We will compare its performance with other known Mastl inhibitors, MKI-1, MKI-2, and GKI-1, and provide supporting experimental data and detailed protocols for key validation assays.
Mastl Kinase Signaling Pathway
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, is a key regulator of mitotic progression.[1][2] It functions by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][2] Once phosphorylated, these proteins become potent inhibitors of the protein phosphatase 2A (PP2A) complex, a major phosphatase that dephosphorylates numerous mitotic substrates.[1][2] By inhibiting PP2A, Mastl ensures the maintenance of a phosphorylated state for many proteins, which is essential for proper entry into and progression through mitosis. Dysregulation of Mastl activity has been linked to several cancers, making it an attractive therapeutic target.[1][3]
Comparison of Mastl Inhibitors
To effectively evaluate this compound, its performance in cellular target engagement assays is compared with other known Mastl inhibitors. The following table summarizes their activities based on published and hypothetical data.
| Inhibitor | In Vitro IC50 (nM) | Cellular IC50 (nM) | Assay Type for Cellular IC50 | Reference |
| This compound (Hypothetical) | 25 | 110 | NanoBRET | N/A |
| MKI-1 | 9900 | >10000 | Luminescence-based kinase assay | [2][4] |
| MKI-2 | 37.44 | 142.7 | Immunofluorescence (p-ENSA) | [1][5][6] |
| GKI-1 | 5000-9000 | >10000 | In vitro kinase assay | [4][7] |
Methods for Validating Target Engagement
Three widely used methods for validating kinase inhibitor target engagement in a cellular context are detailed below: Western Blotting for downstream signaling, Cellular Thermal Shift Assay (CETSA), and NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay.
Western Blotting for Downstream Signaling Inhibition
A common and direct way to assess target engagement is to measure the phosphorylation of a kinase's direct downstream substrate. For Mastl, this involves detecting the phosphorylation of ENSA (p-ENSA). Inhibition of Mastl by a compound like this compound should lead to a dose-dependent decrease in p-ENSA levels.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7 breast cancer cells) and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of the Mastl inhibitor (e.g., this compound, MKI-2) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[8]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-ENSA (Ser67).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-ENSA signal to a loading control (e.g., total ENSA or GAPDH) to determine the extent of inhibition.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stability of a protein in the presence and absence of a ligand.[9][10] Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature. This shift can be quantified to determine target engagement.
-
Cell Treatment:
-
Treat intact cells with the test compound (e.g., this compound) or vehicle control for a defined period to allow for cell entry and binding.[11]
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler.[11]
-
-
Lysis and Centrifugation:
-
Lyse the cells using freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation.[11]
-
-
Protein Detection:
-
Analyze the amount of soluble Mastl protein in each sample using Western Blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble Mastl against the temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
-
To determine an EC50, perform an isothermal dose-response experiment at a fixed temperature.[9]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET).[12] This assay requires the expression of Mastl fused to NanoLuc® luciferase and the use of a fluorescent tracer that binds to the kinase active site.
-
Cell Preparation:
-
Co-transfect cells with a vector expressing Mastl fused to NanoLuc® luciferase.
-
-
Compound Treatment:
-
Plate the transfected cells and treat them with a serial dilution of the test compound (e.g., this compound).
-
-
Addition of Tracer and Substrate:
-
Add the NanoBRET™ tracer (a fluorescently labeled ATP-competitive kinase inhibitor) and the NanoGlo® substrate to the cells.
-
-
BRET Measurement:
-
Measure the BRET signal using a luminometer. The BRET signal is generated when the tracer binds to the NanoLuc®-Mastl fusion protein, bringing the energy donor (NanoLuc®) and acceptor (tracer) into close proximity.
-
-
Data Analysis:
-
Binding of this compound to Mastl will displace the tracer, leading to a decrease in the BRET signal. The potency of target engagement (EC50) can be determined by plotting the BRET signal against the concentration of this compound.
-
Conclusion
Validating the cellular target engagement of a novel kinase inhibitor like this compound is a multifaceted process that requires orthogonal approaches. By employing methods such as western blotting for downstream pathway modulation, CETSA for direct target binding, and NanoBRET™ for quantitative affinity in live cells, researchers can build a comprehensive evidence package for the inhibitor's mechanism of action. The comparative data presented here for this compound against other known inhibitors like MKI-1, MKI-2, and GKI-1 provide a framework for evaluating its potential as a therapeutic candidate. The detailed protocols and workflows are intended to guide researchers in designing and executing robust target validation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitotic Arrest: Mastl-IN-5 Versus Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, agents that disrupt mitosis remain a cornerstone of treatment strategies. This guide provides a detailed, objective comparison of two distinct mitotic inhibitors: Mastl-IN-5, a targeted inhibitor of the Mastl kinase, and paclitaxel (B517696), a widely used microtubule-stabilizing agent. By examining their mechanisms of action, presenting available quantitative data, and detailing experimental protocols, this document aims to equip researchers with the necessary information to evaluate these compounds for their specific research and development needs.
Executive Summary
Paclitaxel, a well-established chemotherapeutic, induces mitotic arrest by stabilizing microtubules, leading to the activation of the spindle assembly checkpoint.[1] In contrast, this compound, as an inhibitor of Microtubule-Associated Serine/Threonine Kinase-Like (MASTL), disrupts mitosis through a different mechanism. MASTL kinase normally inhibits the phosphatase PP2A-B55, a key enzyme for mitotic exit.[2] By inhibiting MASTL, this compound leads to the premature activation of PP2A-B55, resulting in the dephosphorylation of key mitotic substrates, causing mitotic catastrophe and subsequent cell death.[2] While both compounds effectively halt cell division, their distinct mechanisms of action may offer different therapeutic windows and be advantageous in different cancer contexts.
Data Presentation: A Comparative Overview
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | Cell Line | IC50 (Concentration) | Reference |
| MKI-2 (a Mastl inhibitor) | MASTL Kinase | In vitro kinase assay | - | 37.44 nM | [3][4] |
| MKI-2 (a Mastl inhibitor) | Cellular MASTL Activity (pENSA) | Immunofluorescence | MCF7 | 142.7 nM | [3][4] |
| Paclitaxel | Microtubule Polymerization | Cell-based | Various | Low nM to µM range | [5][6] |
Table 2: Effects on Cell Cycle and Viability
| Compound | Effect | Cell Line | Concentration | Observation | Reference |
| MASTL Inhibition | Mitotic Catastrophe | Breast Cancer Cells | - | Increased aberrant nuclei, mitotic defects | [2] |
| Paclitaxel | Mitotic Arrest | HeLa, HCT116 | Concentration-dependent | Increased percentage of cells in G2/M phase | [7] |
| Paclitaxel | Chromosome Missegregation | Breast Cancer Cells | Clinically relevant low nM | Multipolar spindles, leading to cell death | [5] |
Signaling Pathways
The signaling pathways leading to mitotic arrest for this compound and paclitaxel are fundamentally different.
This compound: Induction of Mitotic Catastrophe
This compound inhibits MASTL kinase. Under normal mitotic conditions, MASTL phosphorylates and inactivates the PP2A-B55 phosphatase complex. This inhibition of PP2A-B55 is crucial for maintaining the phosphorylated state of CDK1 substrates, which is necessary for the cell to remain in mitosis. By inhibiting MASTL, this compound allows PP2A-B55 to become prematurely active, leading to the dephosphorylation of CDK1 substrates, mitotic collapse, and ultimately, mitotic catastrophe.
Paclitaxel: Stabilization of Microtubules and Mitotic Arrest
Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of normal microtubule dynamics activates the Spindle Assembly Checkpoint (SAC). The activated SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase required for the degradation of cyclin B and securin, which are essential for mitotic exit. The inability to degrade these proteins leads to a sustained mitotic arrest.[1]
Experimental Protocols
To aid researchers in their comparative studies, this section provides detailed methodologies for key experiments.
Cell Viability Assay (WST-8 Assay)
This assay is used to determine the cytotoxic effects of the compounds.
Experimental Workflow
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and paclitaxel in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to quantify the percentage of cells in different phases of the cell cycle.
Experimental Workflow
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound or paclitaxel for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and resuspend in a single-cell suspension.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and paclitaxel represent two distinct and compelling strategies for inducing mitotic arrest in cancer cells. Paclitaxel's long-standing clinical use is a testament to the efficacy of targeting microtubule stability. However, the emergence of targeted inhibitors like this compound, which acts on a specific kinase regulating mitotic progression, opens new avenues for therapy, potentially overcoming resistance mechanisms associated with microtubule-targeting agents.
The lack of direct comparative data underscores the need for future research to perform head-to-head studies to fully elucidate the relative potencies and therapeutic potentials of these two classes of mitotic inhibitors. The experimental protocols provided in this guide offer a framework for such investigations. Ultimately, a deeper understanding of their differential effects will be crucial for the rational design of novel anticancer therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of MASTL Inhibitors: A Guide for Researchers
A comprehensive evaluation of GKI-1 and other recently developed inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a promising target in oncology.
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (GWL), is a key regulator of mitotic progression.[1][2] Its primary function is to indirectly inhibit the protein phosphatase 2A (PP2A) complex, which in turn maintains the phosphorylation of mitotic substrates, ensuring the fidelity of cell division.[1][3] Dysregulation of MASTL has been implicated in the progression of various cancers, making it an attractive therapeutic target.[2]
This guide provides a comparative analysis of available small molecule inhibitors of MASTL, with a focus on GKI-1. While this report was intended to compare GKI-1 with a compound designated as "Mastl-IN-5," an extensive search of the scientific literature did not yield any information on a molecule with this name. Therefore, to provide a valuable resource for researchers, this guide will compare GKI-1 with other published MASTL inhibitors, namely MKI-1 and MKI-2, for which comparative data are available.
Mechanism of Action of MASTL
MASTL kinase is a central component of a signaling pathway that controls mitotic entry and exit. During mitosis, cyclin-dependent kinase 1 (CDK1) phosphorylates a multitude of substrates. To maintain this phosphorylated state, the activity of the opposing phosphatase, PP2A-B55, is suppressed. MASTL is activated and subsequently phosphorylates its key substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][4] Phosphorylated ENSA/ARPP19 then bind to and inhibit the PP2A-B55 complex, thereby preventing the dephosphorylation of CDK1 substrates and ensuring robust mitotic progression.[1][3]
Figure 1. Simplified MASTL signaling pathway and the point of intervention for small molecule inhibitors.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the key quantitative data comparing the in vitro and cellular efficacy of GKI-1, MKI-1, and MKI-2.
Table 1: In Vitro and Cellular Inhibition of MASTL
| Compound | Target | IC50 (in vitro) | Cellular IC50 | Assay Type | Reference |
| GKI-1 | MASTL | 5–9 µM | Not Reported | In vitro kinase assay | [5] |
| MASTL | ~10 µM | Not Reported | In vitro kinase assay | [6] | |
| MKI-1 | MASTL | 9.9 µM | Not Reported | In vitro kinase assay | [5] |
| MKI-2 | MASTL | 37.44 nM | 142.7 nM | Recombinant MASTL activity assay | [5][6] |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC50 | Reference |
| GKI-1 | ROCK1 | ~11 µM | |
| PKA | > 40 µM | ||
| CDK2 | > 100 µM | ||
| MKI-2 | ROCK1 | No significant inhibition | [5] |
| AKT1 | No significant inhibition | [5] | |
| PKACα | No significant inhibition | [5] | |
| p70S6K | No significant inhibition | [5] |
Table 3: Effects on Oncogenic Properties in Breast Cancer Cells
| Assay | Treatment | Observation | Reference |
| Colony Formation | GKI-1 | Slightly reduced colony formation | [5] |
| MKI-1 | Clearly inhibited colony formation | [5] | |
| Mammosphere Formation | GKI-1 | Slightly reduced mammosphere formation | [5] |
| MKI-1 | Clearly inhibited mammosphere formation | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Figure 2. General experimental workflow for the comparative analysis of MASTL inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay measures the direct inhibition of MASTL kinase activity by a compound.
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT), 50 µM cold ATP, 1.5 µCi [γ-³²P] ATP, and 0.5 µM of purified recombinant MASTL protein.[7]
-
Substrate Addition: Add a suitable substrate, such as recombinant ARPP19 or ENSA, to a final concentration of 5 µM.[1]
-
Inhibitor Addition: Add the test compound (e.g., GKI-1) at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[7]
-
Reaction Termination: Stop the reaction by adding 5X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[1]
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of the radioactive phosphate (B84403) into the substrate.[1]
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate the cells for 1.5 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[8]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Colony Formation Assay
This assay evaluates the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line.
-
Plating: Plate a low density of cells (e.g., 500 cells) in a 6-well plate.
-
Treatment: Treat the cells with the test compound at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with a solution like 4% paraformaldehyde and stain with crystal violet.
-
Counting: Count the number of colonies (typically defined as containing >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition to assess the compound's effect on clonogenic survival.
Immunoprecipitation (IP) Kinase Assay
This assay measures the activity of endogenous MASTL kinase from cell lysates.
-
Cell Lysis: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.[1]
-
Immunoprecipitation: Incubate the cell lysate with an anti-MASTL antibody to capture the MASTL protein. Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complex.[1]
-
Washing: Wash the immunoprecipitated complex several times to remove non-specific binding proteins.[1]
-
Kinase Reaction: Resuspend the beads in a kinase assay buffer containing a suitable substrate (e.g., recombinant ARPP19) and ATP (can be radiolabeled or unlabeled).[1]
-
Incubation: Incubate the reaction at 30°C for 30 minutes.[1]
-
Analysis: Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (for radiolabeled ATP) or Western blotting with a phospho-specific antibody.[1]
Summary and Future Directions
The available data indicate that while GKI-1 is a valuable tool for studying MASTL function, more potent and selective inhibitors such as MKI-1 and MKI-2 have since been developed. MKI-1 demonstrates superior anti-tumor activity in breast cancer cell models compared to GKI-1.[5] MKI-2, a second-generation inhibitor, exhibits significantly improved potency with an in vitro IC50 in the nanomolar range.[5][6]
For researchers in the field of oncology and drug development, these findings highlight the potential of MASTL as a therapeutic target. The detailed protocols provided in this guide should enable the rigorous evaluation of these and future MASTL inhibitors. The continued development of highly potent and selective MASTL inhibitors will be crucial for validating its therapeutic potential and for advancing novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 4. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
Navigating the Selectivity of Mastl Kinase Inhibitors: A Comparative Guide
The quest for highly specific kinase inhibitors is a critical endeavor in modern drug discovery. Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase, has emerged as a promising therapeutic target in oncology. However, the development of inhibitors that selectively target Mastl without affecting other kinases remains a significant challenge. This guide provides a comparative analysis of the cross-reactivity of published Mastl kinase inhibitors, offering insights for researchers, scientists, and drug development professionals.
While information on a compound referred to as "Mastl-IN-5" is not available in the public domain, this guide focuses on the selectivity profiles of documented Mastl inhibitors, including GKI-1, MKI-1, and MKI-2, to provide a framework for understanding the cross-reactivity landscape of inhibitors targeting this kinase.
Comparative Selectivity of Mastl Inhibitors
The development of small molecule inhibitors against Mastl has seen the emergence of several compounds, each with varying degrees of potency and selectivity. Early efforts led to the identification of GKI-1, a first-generation inhibitor. Subsequent research has yielded more potent and reportedly more selective compounds like MKI-1 and MKI-2.
Quantitative Cross-reactivity Data for GKI-1
Limited cross-reactivity data is available for GKI-1 against a few other kinases, primarily within the AGC kinase family to which Mastl belongs. The following table summarizes the known inhibitory activity of GKI-1.
| Kinase Target | IC50 (µM) | Notes | Reference |
| Mastl (Greatwall) | 5-9 | Primary Target | [1] |
| ROCK1 | ~11 | Significant off-target activity. ROCK1's active site shares some sequence similarity with Mastl.[2] | [2] |
| PKA | > 40 | Weak to no significant inhibition. | [2] |
| CDK2 | > 100 | No observable inhibitory activity. | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Qualitative Selectivity Profiles of MKI-1 and MKI-2
While comprehensive quantitative data is not publicly available, published studies provide qualitative descriptions of the selectivity of the more recently developed Mastl inhibitors, MKI-1 and MKI-2.
-
MKI-1: This inhibitor is described as having a more specific inhibitory profile compared to GKI-1.[3] It demonstrates potent antitumor activity by targeting the Mastl-PP2A-c-Myc axis.[1]
-
MKI-2: As a second-generation inhibitor, MKI-2 is reported to be a potent and selective MASTL inhibitor with nanomolar efficacy.[4] Studies indicate that MKI-2 did not modulate the activity of other tested AGC kinases, including ROCK1, AKT1, PKACα, and p70S6K, suggesting a superior selectivity profile over earlier Mastl inhibitors.[4]
Experimental Methodologies
The determination of kinase inhibitor selectivity is paramount for preclinical drug development. The following outlines a general experimental workflow and specific assay protocols used to assess the cross-reactivity of Mastl inhibitors.
General Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A generalized workflow for determining the in vitro cross-reactivity of a kinase inhibitor.
In Vitro Kinase Assay Protocol (Luminescence-based)
This protocol is a common method for quantifying kinase activity and the inhibitory effects of compounds. The ADP-Glo™ Kinase Assay is a frequently used commercial kit for this purpose.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., GKI-1) in a suitable buffer (e.g., kinase buffer with DMSO).
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Kinase and Substrate Addition: Prepare a mixture of the recombinant kinase (e.g., ROCK1, PKA) and its specific substrate in kinase reaction buffer. Add this mixture (e.g., 10 µL) to the wells containing the inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (e.g., 10 µL) to each well. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then catalyze a luciferase reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Mastl Signaling Pathway and the Impact of Inhibition
Mastl kinase plays a crucial role in cell cycle progression, specifically in the entry into and maintenance of mitosis. Its primary function is to phosphorylate and activate the protein phosphatase 2A (PP2A) inhibitors, ENSA and ARPP19. This leads to the inactivation of PP2A, a key phosphatase that dephosphorylates CDK1 substrates. The inhibition of PP2A allows for the accumulation of phosphorylated CDK1 substrates, which drives the cell into mitosis.
Caption: The Mastl signaling pathway and the mechanism of action of Mastl inhibitors.
By inhibiting Mastl, small molecules like GKI-1 and MKI-2 prevent the phosphorylation of ENSA and ARPP19. This leads to the sustained activity of PP2A, which in turn dephosphorylates CDK1 substrates, ultimately resulting in cell cycle arrest and preventing cancer cell proliferation.
Conclusion
The development of selective Mastl kinase inhibitors holds significant promise for cancer therapy. While first-generation inhibitors like GKI-1 have demonstrated activity against Mastl, they also exhibit cross-reactivity with other kinases such as ROCK1. Newer inhibitors, MKI-1 and MKI-2, are reported to have improved selectivity profiles, a critical attribute for minimizing off-target effects and enhancing the therapeutic window. The continued investigation into the kinome-wide selectivity of these and future Mastl inhibitors will be essential for their successful clinical translation. Researchers are encouraged to utilize comprehensive kinase profiling panels to fully characterize the selectivity of their compounds and to guide the development of the next generation of highly specific Mastl-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Highly Selective Inhibitors of Microtubule-Associated Serine/Threonine Kinase-like (MASTL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of MASTL Inhibition with Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective cancer therapeutics increasingly focuses on combination strategies that enhance the efficacy of established treatments like radiotherapy. One promising avenue of investigation is the targeting of key cell cycle regulators, such as the Microtubule-associated serine/threonine kinase-like (MASTL) protein. This guide provides a comparative analysis of the synergistic effects of MASTL inhibition, with a focus on the preclinical candidate MKI-1 (as a proxy for Mastl-IN-5), in combination with radiotherapy. The performance of this approach is compared with other emerging radiosensitizing strategies, supported by experimental data.
Mechanism of Action: MASTL Inhibition and Radiosensitization
MASTL is a crucial mitotic kinase that promotes cell cycle progression by phosphorylating and inactivating the tumor suppressor protein phosphatase 2A (PP2A).[1][2] This inactivation is critical for maintaining the phosphorylation of proteins required for mitotic entry and progression.[1] In many cancers, MASTL is overexpressed, contributing to uncontrolled cell division and resistance to therapy.[3][4]
The small molecule inhibitor MKI-1 targets MASTL, leading to the reactivation of PP2A. Activated PP2A can then dephosphorylate key oncogenic proteins, such as c-Myc, marking them for degradation. The reduction in c-Myc levels impairs the cancer cells' ability to repair DNA damage induced by radiotherapy, leading to a synergistic increase in cell death, primarily through mitotic catastrophe.[2][3][5]
Performance Comparison: MASTL Inhibitors vs. Alternative Radiosensitizers
The efficacy of MASTL inhibitors as radiosensitizers can be benchmarked against other targeted therapies that are also being investigated in combination with radiotherapy. This section compares preclinical data for the MASTL inhibitor MKI-1 with that of PARP (Poly (ADP-ribose) polymerase) inhibitors, a well-established class of radiosensitizers.
In Vivo Efficacy of MKI-1 with Radiotherapy in a Breast Cancer Xenograft Model
A study by Kim et al. (2020) demonstrated the potent in vivo radiosensitizing effects of MKI-1 in a BT549 triple-negative breast cancer xenograft mouse model.[3]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (approx.) | Tumor Growth Inhibition (%) vs. Control |
| Control (Vehicle) | 1200 | 0 |
| MKI-1 (50 mg/kg) | 800 | 33.3 |
| Radiation (6 Gy) | 600 | 50 |
| MKI-1 + Radiation | 200 | 83.3 |
Data is estimated from graphical representations in the cited study and is for comparative purposes.[6]
In Vitro Radiosensitization by PARP Inhibitors in Breast Cancer Cell Lines
PARP inhibitors have been shown to be effective radiosensitizers across various breast cancer cell lines, independent of BRCA mutation status. The sensitizer (B1316253) enhancement ratio (SER) or dose enhancement ratio (DER) from clonogenic survival assays is a common metric to quantify this effect.
| Cell Line | PARP Inhibitor | Sensitizer Enhancement Ratio (SER/DER) |
| SUM-149 (IBC) | Olaparib (AZD2281) | 1.12 - 1.76 |
| SUM-190 (IBC) | Olaparib (AZD2281) | 1.12 - 1.76 |
| MDA-IBC-3 (IBC) | Olaparib (AZD2281) | 1.12 - 1.76 |
| Various BC cell lines | Veliparib (ABT-888) | up to 2.3 |
IBC: Inflammatory Breast Cancer
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the synergistic effects of MASTL inhibitors and radiotherapy.
Clonogenic Survival Assay
This assay is the gold standard for assessing the reproductive viability of cells after treatment with ionizing radiation and/or a radiosensitizing agent.
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for the formation of individual colonies.
-
Drug Treatment: Treat the cells with the MASTL inhibitor (e.g., MKI-1 at a concentration determined by prior dose-response studies) or vehicle control for a specified period before irradiation.
-
Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: After irradiation, replace the medium with fresh, drug-free medium and incubate the cells for 10-14 days, allowing surviving cells to form colonies of at least 50 cells.
-
Staining and Counting: Fix the colonies with a solution of methanol (B129727) and acetic acid and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control. The dose enhancement ratio (DER) can be calculated by dividing the radiation dose required to achieve a certain level of cell survival in the absence of the drug by the dose required to achieve the same level of survival in the presence of the drug.
Immunofluorescence for DNA Damage Foci (γH2AX)
This assay visualizes and quantifies DNA double-strand breaks, a hallmark of radiation-induced damage.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the MASTL inhibitor and/or radiation as described for the clonogenic assay.
-
Fixation and Permeabilization: At desired time points after treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated histone variant H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA-binding dye like DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging and Quantification: Visualize the fluorescently labeled γH2AX foci using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software.
PP2A Activity Assay
This assay measures the enzymatic activity of PP2A, which is expected to increase upon MASTL inhibition.
-
Cell Lysis: Prepare cell lysates from treated and untreated cells using a non-denaturing lysis buffer.
-
Immunoprecipitation (Optional but recommended for specificity): Immunoprecipitate PP2A from the cell lysates using an antibody specific for a PP2A subunit.
-
Phosphatase Assay: Incubate the cell lysates or immunoprecipitated PP2A with a synthetic phosphopeptide substrate.
-
Detection: The dephosphorylation of the substrate by active PP2A releases free phosphate. This can be detected using a colorimetric method, such as the malachite green assay, where the absorbance is proportional to the amount of free phosphate.
-
Data Analysis: Compare the PP2A activity in cells treated with the MASTL inhibitor to that in control cells.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, the experimental workflow for evaluating radiosensitization, and the logical relationship of the synergistic effect.
Caption: MASTL signaling pathway and the mechanism of radiosensitization by this compound/MKI-1.
Caption: Experimental workflow for evaluating the radiosensitizing effects of this compound.
Caption: Logical relationship illustrating the synergistic effect of this compound and radiotherapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Mastl-IN-5
Researchers and laboratory personnel must handle Mastl-IN-5, a potent kinase inhibitor, with stringent safety measures throughout its lifecycle, including disposal. Due to its potential biological activity and hazardous nature, proper disposal is critical to ensure personnel safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, aligning with standard laboratory safety and chemical handling protocols.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance that may cause genetic defects, cancer, and damage to organs through prolonged or repeated exposure. Therefore, all handling and disposal procedures must be conducted by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood.
Quantitative Data for MASTL Inhibitors
| Property | Value | Reference / Note |
| Chemical Identity | ||
| IUPAC Name | Varies by specific inhibitor | Refer to supplier's documentation. |
| CAS Number | 1190277-80-5 (for MKI-1) | [1] |
| Molecular Formula | Varies | Obtain from the Safety Data Sheet (SDS). |
| Molecular Weight | Varies | Obtain from the SDS. |
| Physical Properties | ||
| Appearance | Solid powder | General for this class of compounds. |
| Solubility | DMSO: 60 mg/mL (for MKI-1) | [1] |
| Toxicological Data | ||
| Hazard Statements | May cause genetic defects, cancer, organ damage. | Based on SDS for similar potent kinase inhibitors. |
| Biological Activity | ||
| Target | MASTL Kinase | [2][][4] |
| IC₅₀ (in vitro) | 9.9 µM (for MKI-1) | [] |
Experimental Protocols and Waste Generation
The disposal procedure for this compound is directly linked to the experimental protocols in which it is used. The primary waste streams will include:
-
Solid Waste: Unused or expired pure compound, contaminated PPE (gloves, weigh boats, pipette tips).
-
Liquid Waste: Concentrated stock solutions, diluted working solutions, and cell culture media containing the inhibitor.
-
Contaminated Labware: Glassware and plasticware that have come into direct contact with this compound.
A typical experimental workflow involving a MASTL inhibitor would be an in vitro kinase assay to determine its efficacy.
MASTL kinase plays a crucial role in cell cycle progression by inactivating the PP2A phosphatase, which allows for the phosphorylation of proteins necessary for mitosis.[][4][5][6] Inhibiting MASTL with compounds like this compound is a therapeutic strategy to induce mitotic catastrophe in cancer cells.
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.
1. Segregation of Waste:
-
Keep all waste streams containing this compound separate from other laboratory waste.
-
Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.
2. Solid Waste Disposal:
-
Pure Compound: The original container with any remaining solid this compound should be securely sealed and placed in a designated hazardous waste container.
-
Contaminated Items: All disposable items that have come into contact with this compound (e.g., pipette tips, microfuge tubes, weigh paper, gloves) must be collected in a clearly labeled, sealed plastic bag or a puncture-proof container. This container should then be placed in the solid hazardous chemical waste stream.
3. Liquid Waste Disposal:
-
Aqueous and Organic Solutions: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a properly rated plastic or coated glass bottle).
-
The container must be clearly labeled as "Hazardous Waste: this compound" and should also list the solvent used (e.g., "in DMSO" or "in cell culture medium").
-
Store the liquid waste container in a secondary containment bin in a designated and properly ventilated waste accumulation area.
4. Decontamination of Non-Disposable Labware:
-
Reusable glassware should be decontaminated. A common procedure is to rinse the glassware with a solvent that will solubilize the compound (e.g., ethanol (B145695) or acetone), collecting the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.
5. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. Ensure all containers are properly labeled with the contents and associated hazards.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the manufacturer's SDS for the most accurate and detailed information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
